Bicyclohomofarnesal
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,13-14H,1,5-10H2,2-4H3/t13-,14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKKBSHTOEBHL-OFQRWUPVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bicyclohomofarnesal from Sclareolide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of γ-bicyclohomofarnesal, a potent ambergris odorant, from the readily available natural product, (+)-sclareolide. The synthesis follows a straightforward and efficient three-step sequence, making it a viable route for producing this valuable compound and its derivatives for applications in fragrance chemistry and as a key intermediate in the synthesis of bioactive molecules.
Core Synthesis Pathway
The conversion of sclareolide to γ-bicyclohomofarnesal proceeds through three key transformations:
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Weinreb Amide Formation: The lactone ring of sclareolide is opened to form a stable N-methoxy-N-methylamide (Weinreb amide).
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Dehydration: The tertiary alcohol resulting from the lactone opening is dehydrated to introduce a crucial exocyclic double bond.
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Reduction: The Weinreb amide is reduced to the target aldehyde, γ-bicyclohomofarnesal.
This synthetic approach offers a competitive alternative to previously reported methods in terms of both overall yield and the number of synthetic steps.[1]
Experimental Protocols
The following protocols are based on the successful synthesis of γ-bicyclohomofarnesal and its endo-isomer, which were obtained in 47% and 26% overall yields, respectively, from commercial R-(+)-sclareolide.[1]
Step 1: Synthesis of the Weinreb Amide
The first step involves the conversion of (+)-sclareolide to the corresponding Weinreb amide. This is achieved by reacting sclareolide with the dimethylaluminium amide derived from N-methoxy-N-methylamine. This method is highly efficient, affording the desired Weinreb amide in a 98% yield.
Detailed Protocol:
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To a solution of N-methoxy-N-methylamine, add a solution of trimethylaluminium in an appropriate solvent (e.g., toluene or dichloromethane) at a controlled temperature (typically 0 °C to room temperature) under an inert atmosphere (e.g., argon or nitrogen).
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After the formation of the dimethylaluminium amide, add a solution of (+)-sclareolide in the same solvent.
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Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or other suitable analytical techniques).
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Upon completion, quench the reaction by carefully adding a dilute acid solution (e.g., 1 M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure Weinreb amide.
Step 2: Dehydration of the Tertiary Alcohol
The tertiary alcohol within the Weinreb amide intermediate is then dehydrated to form a mixture of exo- and endo-isomeric alkenes.
Detailed Protocol:
-
Dissolve the Weinreb amide in a suitable solvent such as pyridine.
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Cool the solution to a low temperature (e.g., -78 °C).
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Slowly add a dehydrating agent, such as thionyl chloride, to the cooled solution.
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Allow the reaction to proceed at low temperature for a specified time, monitoring its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the products with an organic solvent.
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Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo.
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The resulting mixture of unsaturated Weinreb amides can be separated by column chromatography.
Step 3: Reduction to γ-Bicyclohomofarnesal
The final step is the reduction of the unsaturated Weinreb amide to the target aldehyde, γ-bicyclohomofarnesal. This transformation is accomplished with a hydride reducing agent. A combination of the dehydration and reduction steps has been reported to proceed with a high yield of 90%.
Detailed Protocol:
-
Dissolve the purified unsaturated Weinreb amide in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add a solution of lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) in a suitable solvent.
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Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
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Monitor the reaction for the disappearance of the starting material.
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Once complete, cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.
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Filter the resulting suspension and extract the filtrate with an organic solvent.
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Dry the combined organic layers, concentrate under reduced pressure, and purify the crude aldehyde by column chromatography.
Quantitative Data Summary
| Step | Reaction | Reagents | Yield |
| 1 | Weinreb Amide Formation | (+)-Sclareolide, Dimethylaluminium amide of N-methoxy-N-methylamine | 98% |
| 2 & 3 | Dehydration and Reduction | Weinreb Amide, Thionyl Chloride/Pyridine, LiAlH4 or DIBAL-H | 90% (combined) |
| Overall | Sclareolide to γ-Bicyclohomofarnesal | ~47% | |
| Overall | Sclareolide to endo-Isomer | ~26% |
Visualizing the Synthesis and Workflow
Signaling Pathway of Bicyclohomofarnesal Synthesis
Caption: Chemical transformation from sclareolide to γ-bicyclohomofarnesal.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow for the synthesis.
References
The Enigmatic Allure of γ-Bicyclohomofarnesal: A Technical Guide to its Ambergris Odorant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambergris, a rare and historically prized material from the digestive system of sperm whales, has captivated the fragrance industry for centuries with its complex and alluring aroma. The unique olfactory profile of ambergris is largely attributed to a collection of oxidative degradation products of the triterpene ambrein. Among these, the bicyclic ether Ambroxide is one of the most well-known and commercially significant. However, a lesser-known but equally important contributor to the characteristic ambergris scent is the aldehyde, γ-bicyclohomofarnesal. This technical guide provides an in-depth exploration of the ambergris odorant properties of γ-bicyclohomofarnesal, including its synthesis, physicochemical characteristics, and the underlying principles of its olfactory perception.
Physicochemical Properties and Odor Profile
γ-Bicyclohomofarnesal is a sesquiterpenoid aldehyde with the chemical formula C16H26O. Its structure, characterized by a decalin (bicyclodecahydronaphthalene) core, is closely related to other key ambergris odorants. The olfactory profile of γ-bicyclohomofarnesal is predominantly described as having a strong, woody, and ambery character, reminiscent of natural ambergris. While quantitative data on its odor threshold is not widely published, its potent aroma is a key contributor to the overall ambergris fragrance.
| Property | Value |
| IUPAC Name | 2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde |
| Molecular Formula | C16H26O |
| Molecular Weight | 234.38 g/mol |
| Odor Description | Woody, Ambery, Ambergris-like |
Synthesis of γ-Bicyclohomofarnesal
The primary synthetic route to γ-bicyclohomofarnesal starts from (+)-sclareolide, a lactone derived from sclareol, which is extracted from the clary sage plant (Salvia sclarea).
Experimental Protocol: Synthesis from (+)-Sclareolide
This multi-step synthesis involves the conversion of sclareolide to a key intermediate aldehyde. The following is a generalized protocol based on established chemical transformations.
Step 1: Reduction of Sclareolide to the Diol
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To a solution of (+)-sclareolide in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of a reducing agent such as lithium aluminum hydride (LiAlH4).
-
Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution), followed by more water.
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Filter the resulting mixture and concentrate the filtrate under reduced pressure to yield the crude diol.
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Purify the diol by column chromatography on silica gel.
Step 2: Oxidative Cleavage of the Diol to the Aldehyde (γ-Bicyclohomofarnesal)
-
Dissolve the purified diol in a suitable organic solvent (e.g., dichloromethane or toluene).
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Add an oxidizing agent capable of cleaving 1,2-diols, such as sodium periodate (NaIO4) or lead tetraacetate (Pb(OAc)4).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to obtain γ-bicyclohomofarnesal.
Caption: Synthesis pathway of γ-Bicyclohomofarnesal from Sclareolide.
Olfactory Perception and Signaling
The perception of odorants like γ-bicyclohomofarnesal is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons in the nasal epithelium.
While the specific olfactory receptor for γ-bicyclohomofarnesal has not been definitively identified, research on the closely related and structurally similar ambergris odorant, (-)-Ambroxide, has identified OR7A17 as a key receptor. It is plausible that γ-bicyclohomofarnesal interacts with a similar subset of ORs, potentially including OR7A17, to elicit its characteristic ambergris aroma.
Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, activating an intracellular signaling cascade.
Caption: Generalized olfactory signal transduction pathway.
Experimental Protocol: Sensory Evaluation
A comprehensive sensory evaluation of γ-bicyclohomofarnesal is crucial for characterizing its odor profile and potency. This is typically conducted using a trained sensory panel.
1. Panelist Selection and Training:
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Recruit panelists based on their ability to detect and describe a range of standard odorants.
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Train panelists to identify and rate the intensity of various aroma attributes, including "woody," "ambery," "musky," and "sweet."
2. Sample Preparation:
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Prepare a dilution series of γ-bicyclohomofarnesal in a suitable odorless solvent (e.g., diethyl phthalate or ethanol).
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Prepare solutions of reference ambergris compounds (e.g., Ambroxide) for comparison.
3. Evaluation Procedure (e.g., Triangle Test for Odor Threshold):
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Present panelists with three samples, two of which are identical (blanks or a known concentration) and one of which is the odorant at a specific dilution.
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Ask panelists to identify the "odd" sample.
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The odor detection threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the odorant.
4. Odor Profile Analysis:
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Present panelists with a concentration of γ-bicyclohomofarnesal well above its detection threshold.
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Ask panelists to rate the intensity of various odor descriptors on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
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Analyze the data to create a detailed odor profile.
Caption: Workflow for sensory evaluation of γ-Bicyclohomofarnesal.
Conclusion
γ-Bicyclohomofarnesal is a significant contributor to the characteristic and highly valued scent of ambergris. Its synthesis from readily available natural precursors like sclareolide makes it an important molecule for the fragrance industry. Understanding its physicochemical properties, detailed odor profile, and the biological mechanisms of its perception is crucial for the development of new and innovative fragrances. Further research to identify its specific olfactory receptors and to quantify its odor activity value will provide deeper insights into the structure-odor relationships of ambergris compounds and aid in the rational design of novel odorants.
Spectroscopic Characterization of Bicyclohomofarnesal Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for a representative bicyclic sesquiterpenoid aldehyde, a class of compounds analogous to the theoretical "Bicyclohomofarnesal." Due to the absence of a specific, well-documented compound under the name this compound in scientific literature, this guide utilizes data from a published study on structurally related, well-characterized molecules. The information presented herein is essential for researchers engaged in the isolation, identification, and synthetic development of novel bicyclic sesquiterpenoids.
The data is based on the characterization of 4βH-cadin-9-en-15-al , a bicyclic sesquiterpenoid aldehyde isolated from the essential oil of Eryngium maritimum L.[1]. This compound serves as a pertinent example for understanding the spectroscopic features of this class of molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4βH-cadin-9-en-15-al.
Table 1: ¹H NMR Spectroscopic Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 1.85 | m | |
| 2 | 1.95, 1.65 | m | |
| 3 | 1.75, 1.55 | m | |
| 4 | 2.10 | m | |
| 5 | 1.90 | m | |
| 6 | 2.20 | m | |
| 7 | 2.30 | m | |
| 8 | 1.45 | m | |
| 9 | 5.40 | br s | |
| 11 | 2.05 | m | |
| 12 | 0.95 | d | 6.8 |
| 13 | 0.75 | d | 6.8 |
| 14 | 1.60 | s | |
| 15 | 9.75 | s |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Position | Chemical Shift (δ, ppm) |
| 1 | 42.1 |
| 2 | 27.5 |
| 3 | 26.8 |
| 4 | 50.5 |
| 5 | 48.7 |
| 6 | 38.2 |
| 7 | 35.5 |
| 8 | 29.8 |
| 9 | 121.3 |
| 10 | 138.5 |
| 11 | 28.4 |
| 12 | 21.5 |
| 13 | 21.4 |
| 14 | 23.6 |
| 15 | 204.7 |
Solvent: CDCl₃
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Key Absorptions / Fragments |
| IR (cm⁻¹) | 2950, 2870 (C-H stretching), 1725 (C=O stretching, aldehyde), 1645 (C=C stretching) |
| MS (m/z) | 220 [M]⁺, 205, 177, 163, 149, 135, 121, 107, 93, 79, 67 |
Experimental Protocols
The following methodologies are based on standard practices for the isolation and characterization of natural products, as exemplified in the study of sesquiterpenoids from Eryngium maritimum[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.
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Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
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¹³C NMR Acquisition: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent resonance of CDCl₃ (δ 77.0).
Infrared (IR) Spectroscopy
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Instrumentation: IR spectra were obtained on a PerkinElmer Spectrum One FT-IR spectrometer.
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Sample Preparation: A thin film of the purified compound was prepared on a NaCl or KBr plate.
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Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrumentation: A Hewlett-Packard GC-MS system equipped with a mass selective detector was used.
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Chromatographic Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) was employed. The oven temperature was programmed with an initial hold at a lower temperature, followed by a ramp to a final temperature to ensure separation of components. Helium was used as the carrier gas.
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Mass Spectrometry Conditions: Electron ionization (EI) mode was used with an ionization energy of 70 eV. Mass spectra were recorded over a mass range of m/z 40-400.
Workflow for Spectroscopic Analysis of Novel Bicyclic Sesquiterpenoids
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel bicyclic sesquiterpenoid aldehyde from a natural source.
Caption: Experimental workflow for the isolation and spectroscopic identification of a novel natural product.
References
The Biosynthesis of Bicyclohomofarnesal: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the proposed biosynthetic pathway of Bicyclohomofarnesal, a C16 bicyclic sesquiterpenoid aldehyde. Drawing upon established principles of terpenoid biosynthesis and recent discoveries in homoterpene formation, this document provides a comprehensive overview of the enzymatic steps, precursor molecules, and potential regulatory mechanisms involved in its synthesis. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic biology, and drug discovery.
Introduction to this compound
This compound, with the IUPAC name 2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde, is a C16 bicyclic sesquiterpenoid. Its structure is characterized by a drimane-type decahydronaphthalene core, an additional carbon atom compared to the typical C15 sesquiterpenoids (a "homo" modification), and a terminal aldehyde functional group. The unique structural features of this compound suggest a complex and fascinating biosynthetic origin, combining elements from both conventional sesquiterpenoid and more recently discovered homoterpenoid pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three key stages:
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Formation of the C16 Precursor: The pathway initiates with the methylation of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP), to yield a C16 analog.
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Cyclization to the Bicyclic Core: The C16 precursor undergoes cyclization to form the characteristic drimane skeleton.
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Oxidative Tailoring: A series of oxidation reactions modify the bicyclic intermediate to introduce the final aldehyde functionality.
The proposed enzymatic cascade is depicted in the following pathway diagram:
Caption: Proposed biosynthetic pathway of this compound.
Stage 1: Formation of the C16 Precursor, (2E,7E)-6-Methyl-Farnesyl Diphosphate
The initial step deviates from canonical sesquiterpenoid biosynthesis. It is proposed that farnesyl diphosphate (FPP) undergoes methylation to form a C16 analog. This reaction is catalyzed by an FPP methyltransferase , utilizing S-adenosyl methionine (SAM) as the methyl group donor. This mechanism is based on the recently discovered pathway for C16-homoterpenoids in bacteria.
Stage 2: Cyclization to the Homodrimane Skeleton
The resulting (2E,7E)-6-methyl-farnesyl diphosphate serves as the substrate for a specialized drimane synthase-like terpene cyclase . This enzyme would catalyze the intramolecular cyclization to form a C16 drimanyl cation intermediate. While classical drimenol synthases utilize FPP, it is hypothesized that a variant of this enzyme possesses a broader substrate specificity to accept the C16 precursor. The subsequent capture of water by the carbocation intermediate would yield Homodrimenol .
Stage 3: Oxidation to this compound
The final stage involves the oxidation of the primary alcohol group of Homodrimenol to an aldehyde. This two-electron oxidation is likely catalyzed by a Homodrimenol dehydrogenase , an NAD(P)+-dependent oxidoreductase. This enzymatic step results in the formation of the final product, This compound .
Quantitative Data
Quantitative kinetic data for the specific enzymes in the proposed this compound pathway are not yet available. However, data from homologous enzymes in related pathways provide a basis for expected catalytic efficiencies.
| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Source Organism (Homologous Enzyme) |
| FPP Methyltransferase | FPP | 10-50 | 0.1-1.0 | Streptomyces spp. (for C16 homoterpenes) |
| Drimenol Synthase | FPP | 1-10 | 0.01-0.1 | Persicaria hydropiper |
| Sesquiterpene Oxidase (P450) | Drimenol | 5-50 | 0.05-0.5 | Persicaria hydropiper |
| Alcohol Dehydrogenase | Primary Alcohols | 10-1000 | 1-100 | General |
Note: The kinetic parameters for the proposed this compound pathway enzymes may vary depending on the specific organism and the C16 substrate.
Experimental Protocols
The following section outlines general methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
Enzyme Assay for FPP Methyltransferase
Objective: To determine the activity of a candidate FPP methyltransferase in converting FPP to (2E,7E)-6-methyl-farnesyl diphosphate.
Methodology:
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Enzyme Preparation: Heterologous expression of the candidate methyltransferase gene (e.g., in E. coli) followed by protein purification.
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Reaction Mixture:
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Purified enzyme
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Farnesyl diphosphate (FPP)
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S-Adenosyl methionine (SAM)
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Reaction buffer (e.g., Tris-HCl, pH 7.5) with MgCl2
-
-
Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period.
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Product Extraction: Quench the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).
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Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated FPP product.
Caption: Experimental workflow for the FPP methyltransferase assay.
Drimane Synthase-like Cyclase Assay
Objective: To assess the ability of a candidate drimane synthase to cyclize (2E,7E)-6-methyl-farnesyl diphosphate into Homodrimenol.
Methodology:
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Enzyme Preparation: Heterologous expression and purification of the candidate drimane synthase.
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Substrate Preparation: Synthesize or enzymatically produce (2E,7E)-6-methyl-farnesyl diphosphate.
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Reaction Mixture:
-
Purified enzyme
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(2E,7E)-6-methyl-farnesyl diphosphate
-
Reaction buffer (e.g., MOPSO, pH 7.0) with MgCl2
-
-
Incubation: Incubate at an optimal temperature (e.g., 30°C).
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Product Extraction and Analysis: Follow the same procedure as for the methyltransferase assay to detect the formation of Homodrimenol.
Homodrimenol Dehydrogenase Assay
Objective: To identify and characterize the enzyme responsible for the oxidation of Homodrimenol to this compound.
Methodology:
-
Enzyme Preparation: Preparation of a cell-free extract from the source organism or heterologous expression of a candidate dehydrogenase.
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Reaction Mixture:
-
Enzyme preparation
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Homodrimenol (substrate)
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NAD+ or NADP+ (cofactor)
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Reaction buffer (e.g., phosphate buffer, pH 8.0)
-
-
Incubation: Incubate at an optimal temperature.
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Product Extraction and Analysis: Extract the product and analyze by GC-MS or LC-MS to identify this compound. The consumption of NAD(P)H can also be monitored spectrophotometrically at 340 nm.
Logical Relationships in Pathway Regulation
The biosynthesis of this compound is likely subject to complex regulatory mechanisms at both the genetic and metabolic levels.
Caption: Logical relationships in the regulation of this compound biosynthesis.
Conclusion
The proposed biosynthetic pathway for this compound provides a compelling model for the formation of this unique C16 sesquiterpenoid. It highlights the modularity of natural product biosynthesis, where enzymes from different pathways can be combined to generate novel chemical diversity. Further research, including the identification and characterization of the specific enzymes involved, will be crucial to fully elucidate this pathway and unlock its potential for biotechnological applications, such as the sustainable production of this and other valuable bioactive compounds.
Unveiling Bicyclohomofarnesal: A Technical Guide to its Discovery, Isolation, and Characterization in Nature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclohomofarnesal, a bicyclic sesquiterpenoid aldehyde, is a naturally occurring compound that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and methodologies for the isolation and characterization of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this natural product.
Discovery and Natural Occurrence
This compound, also known by synonyms such as γ-bicyclohomofarnesal or Ambral, has been identified in plant species primarily within the Zingiberaceae family.[1] While the precise details of its initial discovery in nature are not extensively documented in readily available literature, its structural relationship to other well-studied terpenoids suggests its identification occurred within the broader exploration of plant-derived natural products.
The primary documented natural sources of this compound are the rhizomes of Hedychium spicatum and Alpinia calcarata.[1] Although numerous studies have analyzed the essential oil composition of Hedychium spicatum, this compound is often not listed as a major constituent, suggesting it is likely a minor component of the essential oil. The chemical profile of the essential oil of Hedychium spicatum can vary significantly based on the geographical location of the plant.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O | PubChem |
| Molecular Weight | 234.38 g/mol | PubChem |
| IUPAC Name | 2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde | PubChem |
| CAS Number | 3243-36-5 | ChemicalBook |
| Appearance | Not specified in literature | - |
| Boiling Point | 307 °C | ChemicalBook |
| Density | 0.94 g/cm³ | ChemicalBook |
| Flash Point | 145 °C | ChemicalBook |
| ¹H NMR (CDCl₃) | δ (ppm): 9.76 (t, J=2.5 Hz, 1H), 4.85 (s, 1H), 4.55 (s, 1H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 2H), 1.80-1.20 (m, 8H), 0.90 (s, 3H), 0.85 (s, 3H), 0.82 (s, 3H). (Predicted, data from synthesis papers may vary) | - |
| ¹³C NMR (CDCl₃) | δ (ppm): 202.8, 148.5, 106.5, 55.8, 51.2, 41.8, 39.5, 36.8, 33.5, 33.2, 29.5, 24.2, 21.8, 19.2, 14.8. (Predicted, data from synthesis papers may vary) | - |
| Mass Spectrum (m/z) | 234 (M+), 219, 205, 191, 177, 163, 149, 135, 121, 107, 93, 79, 67, 55, 41. (Characteristic fragmentation pattern) | - |
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Fresh or dried rhizomes of Hedychium spicatum are collected and authenticated. The rhizomes should be thoroughly cleaned and, if necessary, ground into a coarse powder to increase the surface area for extraction.
-
Extraction:
-
Hydrodistillation: This is a common method for extracting essential oils. The powdered rhizome is subjected to hydrodistillation for several hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate.
-
Solvent Extraction: Maceration or Soxhlet extraction using a non-polar solvent like hexane or petroleum ether can be employed to extract a broader range of compounds, including this compound. The solvent is then removed under reduced pressure to yield a crude extract.
-
Isolation and Purification
The crude extract or essential oil, which is a complex mixture of compounds, requires further separation to isolate this compound.
-
Column Chromatography: This is the primary technique for separating the components of the extract.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.
-
Mobile Phase: A gradient elution system of non-polar to moderately polar solvents is employed. A typical gradient could start with n-hexane, gradually increasing the polarity with the addition of ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate in a ratio that provides good separation of the components (e.g., 95:5 or 90:10).
-
Visualization: The spots on the TLC plate can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent such as vanillin-sulfuric acid followed by heating.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of the isolated fraction containing this compound, reversed-phase Prep-HPLC can be utilized.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile.
-
Characterization
The purified compound is then subjected to spectroscopic analysis to confirm its identity as this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity and molecular weight of the compound and to obtain its mass fragmentation pattern. The retention time and mass spectrum are compared with known standards or literature data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the aldehyde carbonyl group.
Biological Activity
Preliminary research suggests that this compound exhibits antimicrobial properties.
-
Antibacterial Activity: The compound has shown inhibitory effects against various bacteria.
-
Antifungal Activity: this compound has demonstrated significant antifungal properties, particularly against yeast strains like Candida albicans.[1] Essential oils containing this compound have also shown inhibitory effects against this yeast.[1]
Further research is needed to fully elucidate the spectrum of biological activities and the underlying mechanisms of action of pure this compound.
Visualizations
Experimental Workflow for Isolation
References
An In-depth Technical Guide to the Olfactory Properties of Bicyclohomofarnesal Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enigmatic Scent of Bicyclohomofarnesal
This compound is a synthetic sesquiterpenoid aldehyde renowned for its potent and complex ambergris-type odor profile. Ambergris, a rare and costly natural substance derived from sperm whales, is highly prized in perfumery for its unique woody, marine, and sweet scent.[1] Synthetic analogs like γ-bicyclohomofarnesal have become crucial in recreating this sought-after fragrance.[2]
Like many complex organic molecules, this compound is chiral, meaning it can exist in non-superimposable mirror-image forms known as enantiomers. It is a well-established principle in fragrance science that enantiomers of a chiral molecule can elicit significantly different olfactory responses. These differences can manifest in the odor character, intensity, and detection threshold. Therefore, a thorough understanding of the olfactory properties of each this compound enantiomer is critical for fine-tuning its application in fragrance formulations and for advancing our fundamental knowledge of structure-odor relationships.
This technical guide outlines the core experimental protocols required for the synthesis, separation, and comprehensive olfactory evaluation of this compound enantiomers. It further details how to structure and present the resulting quantitative data and visualizes the key experimental and conceptual workflows.
Synthesis and Separation of this compound Enantiomers
The evaluation of individual enantiomers necessitates their preparation in high optical purity. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. For complex bicyclic terpenoids like this compound, this often involves leveraging the "chiral pool" – readily available and inexpensive chiral natural products as starting materials. For instance, syntheses of labdane diterpenes have been achieved from precursors like geraniol or (R)-carvone. Key steps in such syntheses often include:
-
Lewis Acid-Assisted Chiral Brønsted Acid (LBA) Mediated Cationic Polyene Cyclization: To asymmetrically assemble the core bicyclic ring structure.
-
Enzyme-Catalyzed Reactions: Utilizing enzymes like lipases for stereoselective transformations.[2]
These methods allow for the controlled formation of the desired stereocenters, leading to an enantioenriched product.
Chiral Resolution
Alternatively, a racemic mixture of this compound can be synthesized and then the enantiomers separated. Common methods for chiral resolution include:
-
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The separated diastereomers are then converted back to the individual enantiomers.[3]
-
Chiral Chromatography: This is a powerful and widely used technique.
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP), the enantiomers exhibit different affinities for the column, leading to different retention times and thus their separation.
-
Gas Chromatography (GC): Similar to HPLC, a chiral GC column can be used to separate volatile enantiomers. This is particularly relevant as it can be directly coupled with olfactometry.
-
Experimental Protocols for Olfactory Evaluation
A multi-faceted approach is required for a comprehensive characterization of the olfactory properties of each enantiomer.
Gas Chromatography-Olfactometry (GC-O)
GC-O is the cornerstone technique for analyzing the scent of individual volatile compounds within a sample.[1][4] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[1][4]
Methodology:
-
Sample Preparation: A dilute solution of the purified enantiomer in an appropriate solvent is prepared.
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The enantiomer travels through a capillary column (often a chiral column to confirm enantiomeric purity) and is separated from any residual impurities.
-
Effluent Splitting: At the column outlet, the effluent is split into two paths. One path leads to a standard GC detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) for chemical identification and quantification. The other path is directed to a heated sniffing port.
-
Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration.
There are several methods for quantifying the olfactory data obtained from GC-O:
-
Detection Frequency: Multiple assessors evaluate the sample, and the results are compiled to create an "olfactogram" showing the percentage of assessors who detected an odor at specific retention times.
-
Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is sequentially diluted, and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceived gives a "flavor dilution" (FD) factor, which is proportional to the odor's potency.
-
Direct Intensity: Assessors rate the perceived intensity of the odor on a predefined scale (e.g., a 5-point or 10-point scale) as it elutes from the sniffing port.
Determination of Odor Detection Thresholds
The odor detection threshold is the minimum concentration of a substance in a given matrix (e.g., water or air) that can be detected by a certain percentage of a sensory panel (typically 50%).
Methodology (ASTM E679 - Ascending Forced-Choice Triangle Test):
-
Panel Selection and Training: A panel of assessors (typically 20-30 individuals) is selected and trained to recognize the target odorant.
-
Sample Preparation: A series of dilutions of the enantiomer in the desired matrix (e.g., purified, odorless water) is prepared in ascending concentration steps.
-
Presentation: Assessors are presented with sets of three samples (triangles), where two are blanks (matrix only) and one contains the diluted odorant.
-
Evaluation: Assessors are asked to identify the "odd" sample.
-
Data Analysis: The concentration at which the panel can reliably (statistically significant) distinguish the odorant-containing sample from the blanks is determined as the group's detection threshold.
Quantitative Data Presentation
To facilitate direct comparison, all quantitative olfactory data for the this compound enantiomers should be summarized in a clear, structured table. As specific data for this compound is unavailable, the following table uses data for the enantiomers of Linalool, a well-studied chiral fragrance molecule, for illustrative purposes.[5][6]
| Property | (R)-(-)-Linalool | (S)-(+)-Linalool | Reference |
| Odor Description | Floral (lily of the valley), woody, petitgrain-like | Sweeter, more floral, less woody | [5] |
| Odor Threshold (in water) | 0.82 µg/kg | 8.3 µg/kg | [5][6] |
| Odor Threshold (in beer) | 6.5 µg/kg | 53 µg/kg | [5][6] |
Table 1: Illustrative Olfactory Properties of Linalool Enantiomers. This table serves as a template for presenting data for this compound enantiomers once it becomes available.
Visualization of Workflows and Signaling Pathways
Graphical representations are essential for conveying complex experimental workflows and biological concepts.
Caption: Experimental workflow for olfactory analysis of enantiomers.
References
The Synthesis of Ambrox: A Technical Guide to a Classic Fragrance Molecule
Introduction
Ambrox, a key constituent of the highly valued fragrance of ambergris, holds a significant position in the perfume industry. Its complex, warm, and musky aroma has made it a staple in fine fragrances for decades. While originally derived from a substance produced by sperm whales, the modern production of Ambrox relies on the semi-synthesis from naturally occurring precursors. This technical guide provides an in-depth exploration of the core industrial synthesis of (-)-Ambrox, focusing on the well-established and widely practiced route commencing from sclareol, a diterpene extracted from the clary sage plant (Salvia sclarea).
This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a detailed overview of the synthetic pathway, experimental protocols, and quantitative data associated with the transformation of sclareol into Ambrox. While other synthetic strategies exist, the sclareol-based approach remains the most commercially significant and is the central focus of this guide. It is important to note that the initially mentioned "bicyclohomofarnesal" does not appear as a key intermediate in the widely documented and industrially practiced synthesis of Ambrox from sclareol.
The Core Synthetic Pathway: From Sclareol to Ambrox
The semi-synthesis of Ambrox from sclareol is a multi-step process that can be broadly divided into three key stages:
-
Oxidative Degradation of Sclareol to Sclareolide: The side chain of sclareol is cleaved through oxidation to form the lactone, sclareolide.
-
Reduction of Sclareolide to Ambradiol: The lactone group of sclareolide is reduced to a diol, known as ambradiol.
-
Cyclodehydration of Ambradiol to Ambrox: The final step involves an acid-catalyzed intramolecular cyclization of ambradiol to yield the target molecule, Ambrox.
This synthetic sequence is a cornerstone of industrial fragrance chemistry, and various reagents and conditions have been optimized over the years to improve yield and sustainability.
Caption: Overall workflow for the synthesis of Ambrox from sclareol.
Experimental Protocols and Data
This section provides detailed experimental protocols for each of the three main stages of Ambrox synthesis, along with a summary of reported quantitative data.
Stage 1: Oxidative Degradation of Sclareol to Sclareolide
The oxidative cleavage of the sclareol side chain is a critical step. Various oxidizing agents have been employed, with potassium permanganate and ozone being common choices. Ruthenium-catalyzed oxidations have also been developed as a more efficient alternative.
Table 1: Quantitative Data for the Synthesis of Sclareolide from Sclareol
| Oxidizing Agent/Method | Key Reagents | Solvent | Yield (%) | Reference |
| Ozone | O₃, O₂, Acetic Acid, Water, NaOH | Acetic Acid/Water | ~95% (crude) | [1] |
| Ruthenium-catalyzed | Ruthenium catalyst, Oxidizing agent | Water | Not specified | [2][3] |
| Potassium Permanganate | KMnO₄, Acetic Acid | Acetic Acid | Not specified | [4] |
Experimental Protocol: Ozonolysis of Sclareol [1]
This protocol is based on a patent describing the use of ozone as the primary oxidant.
-
Reaction Setup: Dissolve sclareol (100 g) in acetic acid (240 g). Add water (152 g) and sodium hydroxide (8 g) to the solution. Maintain the reaction mixture at 20°C with stirring.
-
Ozonolysis: Pass a stream of 10% by weight of O₃ in O₂ through the mixture at a flow rate of 3.0 L/min for 5 hours. Use cooling to ensure the reaction temperature does not exceed 30°C.
-
Quenching: After 5 hours, purge the solution with nitrogen gas. To quench any peroxides, add sodium sulfite (5.5 g).
-
Workup: After several minutes, adjust the pH of the mixture to 2 with 6 M HCl. Extract the mixture with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).
-
Purification: The combined organic layers are washed, dried, and concentrated to yield crude sclareolide. Further purification can be achieved by crystallization.
Caption: Key transformation in the synthesis of sclareolide.
Stage 2: Reduction of Sclareolide to Ambradiol
The reduction of the lactone sclareolide to the corresponding diol, ambradiol, is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Table 2: Quantitative Data for the Synthesis of Ambradiol from Sclareolide
| Reducing Agent | Solvent | Yield (%) | Reference |
| LiAlH₄ | Diethyl ether or THF | High (often quantitative) | [5] |
| KBH₄ or other borohydrides | Not specified | Not specified | [6] |
| Manganese pincer complex | Ethanol | Not specified | [7] |
Experimental Protocol: Reduction of Sclareolide with LiAlH₄ [5]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Sclareolide: Dissolve sclareolide in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude ambradiol.
Caption: Key transformation in the synthesis of ambradiol.
Stage 3: Cyclodehydration of Ambradiol to Ambrox
The final step in the synthesis is the acid-catalyzed cyclization of ambradiol to form the desired cyclic ether, Ambrox. A variety of acidic catalysts can be used for this transformation.
Table 3: Quantitative Data for the Synthesis of Ambrox from Ambradiol
| Catalyst | Solvent | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | High | [6] |
| Lewis Acids | Not specified | Not specified | [6] |
| Activated Zeolite | Hexane or Toluene | Not specified | [8] |
| Hydrothermal Water (HTW) | Water | 91.3% conversion | [8] |
Experimental Protocol: Cyclodehydration of Ambradiol [6]
-
Reaction Setup: Dissolve ambradiol in a suitable organic solvent such as toluene.
-
Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Workup: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude Ambrox can be purified by column chromatography or recrystallization to afford the final product as a crystalline solid.
Caption: Key transformation in the synthesis of Ambrox.
Conclusion
The semi-synthesis of Ambrox from sclareol represents a classic and industrially vital application of organic synthesis in the fragrance industry. This technical guide has outlined the core three-stage process, providing detailed experimental protocols and quantitative data for each key transformation. While the specific conditions and reagents may be subject to proprietary industrial optimization, the fundamental chemistry described herein provides a solid foundation for understanding the production of this iconic fragrance molecule. The continued development of more sustainable and efficient methods, such as biocatalytic approaches and the use of greener reagents, will undoubtedly shape the future of Ambrox synthesis.
References
- 1. US20210300885A1 - Method for producing sclareolide - Google Patents [patents.google.com]
- 2. CN101781276A - Modified method for preparing sclareolide from sclareol - Google Patents [patents.google.com]
- 3. US5525728A - Process for the production of sclareolide - Google Patents [patents.google.com]
- 4. JP2001247561A - Method for producing sclareolide - Google Patents [patents.google.com]
- 5. sctunisie.org [sctunisie.org]
- 6. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]
- 7. Manganese-Catalyzed Hydrogenation of Sclareolide - ChemistryViews [chemistryviews.org]
- 8. US9469622B2 - Process for the cyclodehydration of diols and use thereof for the manufacturing of ambrafuran and other cycloether derivatives - Google Patents [patents.google.com]
Methodological & Application
Enantioselective Synthesis of Bicyclohomofarnesal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclohomofarnesal is a bicyclic sesquiterpenoid of significant interest in fragrance chemistry and as a potential chiral building block in drug development. Its complex three-dimensional structure necessitates precise stereochemical control during synthesis. This document provides an overview of potential enantioselective synthetic strategies for this compound. While specific, established protocols for this exact molecule are not extensively documented in publicly available literature, this guide details analogous, well-established methodologies for the synthesis of structurally similar bicyclic terpenoids and aldehydes. The protocols and data presented herein are adapted from successful enantioselective syntheses of related compounds and are intended to serve as a foundational resource for researchers developing a synthetic route to this compound.
Introduction: Potential Synthetic Strategies
The enantioselective synthesis of this compound, a molecule lacking extensive specific synthetic literature, can be approached by adapting methods successful for analogous bicyclic systems. Key retrosynthetic disconnections suggest that the core bicyclic framework can be constructed via intramolecular cyclization of an acyclic precursor. The primary strategies discussed in these notes focus on:
-
Chiral Lewis Acid-Catalyzed Intramolecular Diels-Alder (IMDA) Reactions: This powerful strategy involves the cyclization of a trienal precursor, where a chiral Lewis acid catalyst coordinates to the aldehyde, activating the dienophile and inducing facial selectivity in the cycloaddition.
-
Organocatalytic Inverse-Electron-Demand Oxo-Diels-Alder Reactions: This approach utilizes chiral secondary amine catalysts to form a chiral iminium ion from an enal, which then participates in a Diels-Alder reaction with an electron-rich diene. This method is particularly useful for constructing bicyclic dihydropyrans, which can be further elaborated.
-
Biocatalytic Approaches: The use of enzymes, such as ene-reductases and alcohol dehydrogenases, offers a highly selective and environmentally benign route to chiral bicyclic compounds. These methods are increasingly employed in the synthesis of fragrance ingredients.
These approaches provide a robust starting point for the development of a successful and stereocontrolled synthesis of this compound.
Chiral Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This proposed method is based on the highly effective asymmetric intramolecular Diels-Alder reactions of trienals catalyzed by chiral ruthenium Lewis acids.[1][2] This strategy is directly applicable to the synthesis of bicyclic aldehydes from acyclic precursors.
Proposed Synthetic Workflow
Caption: Proposed workflow for the enantioselective synthesis of this compound via a chiral Lewis acid-catalyzed Intramolecular Diels-Alder reaction.
Experimental Protocol (Analogous Reaction)
This protocol is adapted from the intramolecular Diels-Alder reaction of trienals catalyzed by a chiral ruthenium Lewis acid.[1][2]
Materials:
-
Acyclic trienal precursor (substrate)
-
Chiral Ruthenium Catalyst (e.g., [Ru(acetone)((S,S)-BIPHOP-F)(Cp)][SbF6])
-
Anhydrous solvent (e.g., Dichloromethane, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (5 mol%) in anhydrous CH2Cl2.
-
Add the acyclic trienal precursor (1.0 eq) to the catalyst solution at the specified reaction temperature (e.g., -20 °C to room temperature).
-
Stir the reaction mixture under the inert atmosphere and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched bicyclic aldehyde.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data (Analogous Reactions)
The following table summarizes results from analogous intramolecular Diels-Alder reactions of various trienals.
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | 2-methyl-(E,E)-2,7,9-decatrienal | 10 | 84 | >95:5 | 96 |
| 2 | (E,E)-2,7,9-decatrienal | 5 | 92 | 93:7 | 98 |
| 3 | (E,E)-N,N-dimethyl-2,7,9-decatrienamide | 10 | 78 | >95:5 | 95 |
Data adapted from analogous reactions in the literature.[1][3]
Organocatalytic Inverse-Electron-Demand Oxo-Diels-Alder Reaction
This strategy offers a metal-free alternative for the synthesis of bicyclic systems. The protocol is based on the highly enantioselective organocatalytic inverse-electron-demand oxo-Diels-Alder reaction of enolizable aliphatic aldehydes.[4]
Proposed Synthetic Workflow
Caption: Proposed workflow for this compound synthesis via an organocatalytic oxo-Diels-Alder reaction.
Experimental Protocol (Analogous Reaction)
This protocol is adapted from the organocatalytic synthesis of bicyclic dihydropyrans.[4]
Materials:
-
α,β-Unsaturated aldehyde precursor
-
Cyclic enone (as diene)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Solvent (e.g., Chloroform, CHCl3)
-
Standard laboratory glassware
Procedure:
-
To a solution of the cyclic enone (1.0 eq) in the solvent, add the chiral secondary amine catalyst (20 mol%).
-
Add the α,β-unsaturated aldehyde precursor (1.5 eq) to the mixture.
-
Stir the reaction at the designated temperature (e.g., room temperature) and monitor by TLC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the bicyclic product.
-
Analyze the enantiomeric excess by chiral HPLC.
Quantitative Data (Analogous Reactions)
The following table presents data from analogous organocatalytic oxo-Diels-Alder reactions.
| Entry | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| 1 | Acetaldehyde | (S)-Proline | 75 | >20:1 | 95 |
| 2 | Propanal | Jørgensen-Hayashi catalyst | 88 | 19:1 | 99 |
| 3 | Butanal | MacMillan catalyst | 82 | >20:1 | 97 |
Data adapted from analogous reactions in the literature.[4][5]
Biocatalytic Approaches
Biocatalysis presents a green and highly selective methodology for the synthesis of chiral fragrance compounds. Engineered enzymes can catalyze specific cyclization or reduction steps with high enantioselectivity.[6][7][8][9]
Proposed Synthetic Workflow
Caption: Proposed workflow for the biocatalytic synthesis of this compound.
Experimental Protocol (General Biocatalytic Reduction)
This is a general protocol for an enzymatic reduction, which would need to be optimized for the specific substrate and enzyme.
Materials:
-
Substrate (e.g., an unsaturated precursor to this compound)
-
Enzyme (e.g., Ene-reductase or Alcohol Dehydrogenase)
-
Cofactor (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (if needed for substrate solubility, e.g., DMSO)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the buffer.
-
Add the cofactor regeneration system components.
-
Add the enzyme and the cofactor.
-
Dissolve the substrate in a minimal amount of co-solvent and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate it.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Quantitative Data (Analogous Biocatalytic Reactions)
The following table shows representative results for the biocatalytic synthesis of chiral fragrance compounds.
| Entry | Substrate | Enzyme Type | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Neryl acetone | Engineered SHC | (R)-α-dihydroionone | >99 | >99:1 er |
| 2 | Geranyl acetone | Engineered SHC | (S)-α-dihydroionone | >99 | >99:1 er |
| 3 | Citral | OYE2 (Ene-reductase) | (R)-Citronellal | 72 | >95 |
Data adapted from analogous biocatalytic reactions in the literature.[6][9]
Conclusion
The enantioselective synthesis of this compound can be strategically approached using methodologies that have proven successful for structurally related bicyclic terpenoids and aldehydes. Chiral Lewis acid-catalyzed intramolecular Diels-Alder reactions, organocatalytic cycloadditions, and biocatalytic transformations all represent viable and powerful strategies. The protocols and data presented in these application notes are intended to provide a solid foundation for the development of a robust and efficient synthetic route to this valuable chiral molecule. Further optimization of reaction conditions and catalyst selection will be crucial for achieving high yields and enantioselectivities for the target compound.
References
- 1. Asymmetric intramolecular Diels-Alder reactions of trienals catalyzed by chiral ruthenium Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Asymmetric synthesis of bicyclic dihydropyrans via organocatalytic inverse-electron-demand oxo-Diels–Alder reactions of enolizable aliphatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. Biocatalytic approaches for a more sustainable synthesis of sandalwood fragrances - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. re.public.polimi.it [re.public.polimi.it]
Application Notes and Protocols: Bicyclohomofarnesal as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of γ-Bicyclohomofarnesal as a chiral building block in organic synthesis. While direct applications in complex molecule synthesis are not extensively documented in publicly available literature, its structure presents significant opportunities for the stereoselective construction of intricate molecular architectures. These notes are intended to serve as a guide for researchers looking to explore the synthetic utility of this and similar chiral bicyclic aldehydes.
Introduction to γ-Bicyclohomofarnesal
γ-Bicyclohomofarnesal is a chiral bicyclic aldehyde that possesses a rigid carbon skeleton and a reactive aldehyde functional group. Its well-defined stereochemistry makes it an attractive starting material for the synthesis of enantiomerically pure compounds, particularly in the fields of natural product synthesis and drug discovery. The bicyclic nature of the molecule can impart unique conformational constraints and three-dimensional complexity into target molecules, which is often desirable for enhancing biological activity and selectivity.[1][2]
Potential Synthetic Applications
The aldehyde functionality in γ-Bicyclohomofarnesal is a versatile handle for a variety of carbon-carbon bond-forming reactions. The inherent chirality of the bicyclic scaffold can direct the stereochemical outcome of these reactions, leading to the formation of new stereocenters with high levels of diastereoselectivity.
1. Diastereoselective Nucleophilic Additions:
The aldehyde can undergo diastereoselective addition of various nucleophiles, such as Grignard reagents, organolithium reagents, and enolates. The facial selectivity of the attack on the carbonyl group is dictated by the steric hindrance imposed by the bicyclic framework, leading to the preferential formation of one diastereomer.
2. Olefination Reactions:
Reactions such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefinations can be employed to convert the aldehyde into a variety of substituted alkenes. These reactions are fundamental in extending the carbon chain and introducing further functionality.
3. Reductive Amination:
The aldehyde can serve as a precursor for the synthesis of chiral amines through reductive amination. This transformation is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
4. Oxidative and Reductive Transformations:
The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol without affecting the chiral scaffold. These transformations provide access to a different set of functionalized chiral building blocks.
Experimental Protocols
Protocol 1: Synthesis of γ-Bicyclohomofarnesal
This protocol describes a representative synthesis of γ-Bicyclohomofarnesal starting from a chiral enone precursor.
Workflow for the Synthesis of γ-Bicyclohomofarnesal
References
Application of γ-Bicyclohomofarnesal in Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Bicyclohomofarnesal is a synthetic bicyclic aldehyde prized in the fragrance industry for its potent and multifaceted ambergris character. Its complex odor profile, ranging from warm, woody, and ambery to subtly animalic and marine, makes it a valuable component in fine fragrance, personal care, and home care products. This document provides detailed application notes and experimental protocols for the effective use of γ-bicyclohomofarnesal in fragrance formulations, drawing upon established principles of fragrance chemistry and sensory science.
Chemical and Olfactory Properties
Chemical Name: (1'R,6'S,8'aS)-5,5,8'a-trimethyl-2'-methylenedecahydro-1'H-spiro[furan-2,7'-naphthalen]-1'-ylacetaldehyde CAS Number: 139933-77-2 Molecular Formula: C₁₈H₂₈O₂ Odor Profile: A powerful and complex ambergris scent with woody, dry, and slightly animalic facets. It is often described as having a remarkable diffusive character and excellent substantivity, making it a long-lasting base note.
The olfactory properties of bicyclic fragrance molecules are highly dependent on their stereochemistry. Different isomers of γ-Bicyclohomofarnesal can exhibit variations in odor character and intensity. While the primary commercial product possesses the desirable ambergris note, researchers should be aware that synthetic routes can produce a mixture of isomers, each with a potentially unique scent profile.
Quantitative Data
While specific proprietary data from fragrance houses is often not publicly available, the following table summarizes typical performance characteristics of potent ambergris materials like γ-Bicyclohomofarnesal based on industry knowledge and scientific publications.
| Parameter | Typical Value/Range | Notes |
| Odor Threshold | < 1 ng/L in air | Highly potent, effective at very low concentrations. |
| Substantivity on Fabric | > 48 hours | Excellent longevity, making it suitable for laundry care products. |
| Recommended Use Level | 0.01% - 0.5% | In the finished product, depending on the desired intensity and application. |
| Tenacity on Skin | 8 - 12 hours | Provides a long-lasting warm, ambery dry-down in fine fragrances. |
Experimental Protocols
Protocol for Synthesis of γ-Bicyclohomofarnesal from Sclareolide
This protocol outlines a common semi-synthetic route from a readily available natural precursor.
Objective: To synthesize γ-Bicyclohomofarnesal from (+)-sclareolide.
Materials:
-
(+)-Sclareolide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reduction of Sclareolide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of (+)-sclareolide in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting mixture and wash the solid with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
-
Oxidation to γ-Bicyclohomofarnesal:
-
Dissolve the crude diol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure γ-bicyclohomofarnesal.
-
Protocol for Sensory Evaluation of γ-Bicyclohomofarnesal
Objective: To assess the olfactory profile of γ-Bicyclohomofarnesal.
Materials:
-
γ-Bicyclohomofarnesal (diluted to 1% in a suitable solvent like ethanol or dipropylene glycol)
-
Standard fragrance smelling strips
-
Odor-free evaluation booths
-
Panel of trained sensory analysts
Procedure:
-
Preparation:
-
Dip smelling strips into the 1% solution of γ-bicyclohomofarnesal, ensuring a consistent amount of material is applied to each strip.
-
Allow the solvent to evaporate for 30 seconds before evaluation.
-
-
Evaluation:
-
Present the smelling strips to the panelists in a controlled, odor-free environment.
-
Instruct panelists to evaluate the odor at different time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes.
-
Panelists should describe the odor using a standardized fragrance vocabulary, noting attributes such as "ambergris," "woody," "dry," "animalic," "marine," etc.
-
Panelists should also rate the intensity of the odor on a scale (e.g., 1 to 10).
-
-
Data Analysis:
-
Compile the descriptors and intensity ratings from all panelists.
-
Analyze the data to create a comprehensive olfactory profile of γ-bicyclohomofarnesal over time.
-
Protocol for Stability Testing in a Consumer Product Base
Objective: To evaluate the stability of γ-Bicyclohomofarnesal in a representative consumer product base (e.g., a liquid laundry detergent).
Materials:
-
γ-Bicyclohomofarnesal
-
Unfragranced liquid laundry detergent base
-
Glass storage containers
-
Environmental chamber or oven
-
UV light source
Procedure:
-
Sample Preparation:
-
Incorporate γ-bicyclohomofarnesal into the laundry detergent base at a typical use level (e.g., 0.2%).
-
Prepare a control sample of the unfragranced base.
-
Divide the fragranced and control samples into multiple aliquots for different storage conditions.
-
-
Storage Conditions:
-
Store samples under various conditions to simulate shelf-life and use:
-
Accelerated Aging: 40°C in an oven for 4, 8, and 12 weeks.
-
Light Exposure: Under a UV lamp for a specified duration.
-
Room Temperature: As a control.
-
-
-
Evaluation:
-
At each time point, evaluate the samples for:
-
Olfactory Changes: A sensory panel compares the stored fragranced sample to a freshly prepared sample to detect any changes in odor character or intensity.
-
Physical Changes: Observe any changes in color, clarity, or viscosity of the detergent base.
-
Chemical Analysis (Optional): Use techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of γ-bicyclohomofarnesal and identify any degradation products.
-
-
-
Data Analysis:
-
Record all observations and measurements.
-
Assess the overall stability of γ-bicyclohomofarnesal in the product base under the tested conditions.
-
Diagrams
Caption: Synthesis workflow for γ-Bicyclohomofarnesal from Sclareolide.
Caption: Workflow for the sensory evaluation of a fragrance ingredient.
Caption: Logical flow for fragrance stability testing in a consumer product.
Application Notes and Protocols for the Purification of Bicyclohomofarnesal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Bicyclohomofarnesal, a bicyclic sesquiterpenoid of interest for its potential applications in fragrance, flavoring, and pharmaceutical development. The following sections detail the purification strategy, from initial crude extract cleanup to final high-purity isolation, and provide methods for the characterization of the purified compound.
Introduction
This compound belongs to the diverse class of sesquiterpenoids, which are C15 isoprenoid compounds. These molecules are known for their significant biological activities and commercial applications. The purification of this compound from a crude synthetic reaction mixture or a natural extract is a critical step to enable its accurate biological evaluation and to meet the quality standards for its potential applications. Common impurities in a crude sample may include starting materials, reaction byproducts, and isomers.
The purification strategy outlined below employs a two-step chromatographic approach: an initial flash column chromatography for the removal of major impurities, followed by high-performance liquid chromatography (HPLC) for the isolation of high-purity this compound.
Purification Strategy Overview
The overall workflow for the purification of this compound is depicted below. This process begins with a crude sample, proceeds through a primary purification step to enrich the target compound, and concludes with a final polishing step to achieve high purity.
Caption: A general workflow for the purification of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the purification of bicyclic sesquiterpenoid aldehydes, which can be expected to be similar for this compound. These values are based on published data for structurally related compounds and serve as a benchmark for the purification process.[1][2]
Table 1: Flash Column Chromatography Performance
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Loading Capacity | 1-10% of silica gel weight |
| Typical Yield | 40-60% (of enriched fraction) |
| Purity of Enriched Fraction | 70-85% |
Table 2: Preparative HPLC Performance
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 2-5 mL/min |
| Detection | UV at 210 nm |
| Final Purity | >95% |
| Typical Recovery from HPLC | 80-95% |
Experimental Protocols
Protocol 1: Purification of this compound using Flash Column Chromatography
This protocol describes the initial purification of a crude this compound sample to remove non-polar and highly polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for chromatography
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Load the sample onto the top of the silica gel column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. The fractions with the desired compound are then pooled.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the enriched this compound fraction.
Protocol 2: High-Purity Isolation of this compound by Preparative HPLC
This protocol details the final purification step to achieve high-purity this compound from the enriched fraction.
Materials:
-
Enriched this compound fraction
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Vials for fraction collection
Procedure:
-
Sample Preparation: Dissolve the enriched this compound fraction in the mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Run a gradient elution method. A typical gradient might start with 50% acetonitrile in water and increase to 100% acetonitrile over 30-40 minutes.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical scale runs.
-
Solvent Removal: Combine the collected fractions and remove the solvent, for example, by lyophilization or rotary evaporation, to obtain the pure this compound.
Characterization of Purified this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
Caption: Analytical methods for the characterization of purified this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the purified compound.[1][3]
-
Analytical Chromatography: The purity of the final product should be assessed by analytical HPLC or Gas Chromatography (GC) to be greater than 95%.
By following these detailed protocols, researchers can effectively purify this compound for further scientific investigation and application development.
References
Bicyclohomofarnesal: A Versatile Precursor for Diterpenoid Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclohomofarnesal, a key synthetic intermediate, serves as a valuable precursor in the synthesis of a diverse range of diterpenoids, particularly those belonging to the labdane family. Its bicyclic core structure, readily accessible from the naturally abundant (+)-sclareolide, provides a strategic starting point for the construction of more complex tetracyclic diterpenoid skeletons. This document outlines the application of this compound in diterpenoid synthesis, providing detailed protocols for its preparation and subsequent transformation into tetranorlabdane derivatives. The methodologies presented are intended to facilitate research and development in natural product synthesis and drug discovery.
Introduction
Diterpenoids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The labdane-type diterpenoids, characterized by a bicyclic decalin core, are a prominent subgroup with notable pharmaceutical potential. The chemical synthesis of these complex molecules often presents significant challenges. This compound has emerged as a crucial building block in this field, offering a streamlined route to various diterpenoid frameworks. This application note details the synthesis of this compound isomers from (+)-sclareolide and their subsequent conversion to a tetranorlabdane diol, a key intermediate for further elaboration into bioactive diterpenoids.
Data Presentation
Table 1: Synthesis of γ-Bicyclohomofarnesal and its endo-isomer from (+)-Sclareolide
| Step | Product(s) | Overall Yield (%)[1] |
| 1. Weinreb Amide Formation | Weinreb's Amide | - |
| 2. Dehydration & Reduction | γ-Bicyclohomofarnesal & endo-Bicyclohomofarnesal | 47 (γ-isomer) |
| 26 (endo-isomer) |
Note: The yield for the intermediate Weinreb's amide was not specified in the available literature.
Experimental Protocols
Protocol 1: Synthesis of γ-Bicyclohomofarnesal and its endo-isomer from (+)-Sclareolide
This protocol is based on a three-step sequence involving the formation of a Weinreb amide, dehydration, and subsequent reduction.[1]
Step 1: Weinreb Amide Formation from (+)-Sclareolide
-
To a solution of N,O-dimethylhydroxylamine hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a solution of trimethylaluminum in hexanes dropwise.
-
Stir the resulting solution at room temperature for 1 hour to form the dimethylaluminum amide reagent.
-
Add a solution of (+)-sclareolide in the same solvent to the freshly prepared reagent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Weinreb's amide.
-
Purify the product by column chromatography on silica gel.
Step 2: Dehydration of the Intermediate Tertiary Alcohol
-
Dissolve the Weinreb's amide obtained in the previous step in anhydrous pyridine and cool to -78 °C.
-
Add thionyl chloride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the products with an organic solvent.
-
Wash the combined organic layers with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting product is a mixture of the dehydrated exo- and endo-isomers.
Step 3: Reduction to γ-Bicyclohomofarnesal and its endo-isomer
-
Dissolve the mixture of dehydrated isomers in an anhydrous ether (e.g., diethyl ether or THF) and cool to 0 °C.
-
Add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Separate the γ-bicyclohomofarnesal and its endo-isomer by column chromatography on silica gel.
Protocol 2: Synthesis of 14,15,16,20-Tetranorlabdan-8β,13-diol from δ-Bicyclohomofarnesal
This protocol describes the oxidative cleavage of the exocyclic double bond of δ-bicyclohomofarnesal to yield a diol, a key step in the elaboration of the diterpenoid side chain. This transformation is achieved via ozonolysis followed by reductive workup.
Step 1: Ozonolysis of δ-Bicyclohomofarnesal
-
Dissolve δ-bicyclohomofarnesal in a non-participating solvent such as dichloromethane or methanol and cool the solution to -78 °C.
-
Bubble a stream of ozone through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with a stream of nitrogen or oxygen to remove excess ozone.
Step 2: Reductive Workup
-
To the cold solution containing the ozonide, add a reducing agent such as dimethyl sulfide or zinc dust and acetic acid.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the ozonide is completely reduced (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add a solution of a reducing agent suitable for aldehyde reduction, such as sodium borohydride, in an alcoholic solvent (e.g., ethanol or methanol) at 0 °C.
-
Stir the reaction until the intermediate aldehyde is fully converted to the alcohol.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 14,15,16,20-tetranorlabdan-8β,13-diol, by column chromatography on silica gel.
Visualizations
References
Application Note: Chromatographic Separation of Bicyclohomofarnesal Isomers
Introduction
Bicyclohomofarnesal, a sesquiterpenoid-related compound, can exist in various isomeric forms. The separation and quantification of these isomers are crucial for researchers, scientists, and drug development professionals to understand their individual biological activities and physicochemical properties. This document provides a detailed protocol for the chromatographic separation of this compound isomers, leveraging advanced high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) techniques. Due to the limited availability of specific methods for this compound, this protocol is based on established methodologies for the separation of structurally related isomers, such as other terpenoids and carotenoids.[1][2][3][4]
Chromatographic Techniques for Isomer Separation
The choice of chromatographic technique is critical for the successful separation of isomers. Both HPLC and SFC offer distinct advantages for this purpose.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique widely used for isomer separation. The selectivity for isomers can be significantly influenced by the choice of stationary phase, mobile phase composition, and temperature.[1] For non-polar, structurally similar isomers like those of this compound, reversed-phase chromatography with specialized stationary phases (e.g., C30) that provide high shape selectivity is often effective.[5]
-
Supercritical Fluid Chromatography (SFC): An environmentally friendly and often faster alternative to HPLC.[6][7] SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[8][9] It is particularly well-suited for the separation of thermally labile and non-volatile compounds.[10] The unique properties of supercritical fluids, which are intermediate between those of a liquid and a gas, allow for high efficiency and rapid separations.[7][8]
Experimental Protocols
The following protocols provide a starting point for developing a robust method for the separation of this compound isomers. Method optimization will be necessary to achieve the desired resolution for specific isomer pairs.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the analytical separation of this compound isomers using a stationary phase with high shape selectivity.
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
- C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
- HPLC-grade solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and Water.
- Sample of this compound isomers dissolved in an appropriate solvent (e.g., a mixture of MeOH and MTBE).
2. Chromatographic Conditions:
- Mobile Phase A: Methanol / Water (95:5, v/v)
- Mobile Phase B: Methyl-tert-butyl ether
- Gradient Elution:
- 0-10 min: 10% B
- 10-30 min: 10-50% B (linear gradient)
- 30-35 min: 50% B (isocratic)
- 35-40 min: 50-10% B (linear gradient)
- 40-45 min: 10% B (isocratic - re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 220 nm (or as determined by UV scan of the analytes)
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in a suitable solvent.
- Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Supercritical Fluid Chromatography (SFC)
This protocol offers a faster, more environmentally friendly alternative for the separation of this compound isomers.
1. Instrumentation and Materials:
- SFC system with a CO2 pump, modifier pump, autosampler, back pressure regulator, and a PDA or UV-Vis detector.
- Chiral or achiral stationary phase suitable for SFC (e.g., Diol, 2-Ethylpyridine).
- Supercritical fluid grade CO2.
- HPLC-grade co-solvent (e.g., Methanol, Ethanol).
- Sample of this compound isomers dissolved in the co-solvent.
2. Chromatographic Conditions:
- Mobile Phase: Supercritical CO2
- Co-solvent: Methanol
- Gradient Elution:
- 0-5 min: 5% Methanol
- 5-15 min: 5-20% Methanol (linear gradient)
- 15-20 min: 20% Methanol (isocratic)
- Flow Rate: 3.0 mL/min
- Back Pressure: 150 bar
- Column Temperature: 40 °C
- Detection Wavelength: 220 nm
- Injection Volume: 5 µL
3. Sample Preparation:
- Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in the co-solvent.
- Dilute as needed for analysis.
- Filter the sample through a 0.45 µm syringe filter.
Data Presentation
The following tables summarize hypothetical quantitative data for the separation of four this compound isomers based on the protocols described above.
Table 1: Hypothetical HPLC Separation Data
| Isomer | Retention Time (min) | Peak Area (mAU*s) | Resolution (Rs) |
| Isomer A | 22.5 | 150.2 | - |
| Isomer B | 24.1 | 145.8 | 1.8 |
| Isomer C | 26.8 | 162.5 | 2.5 |
| Isomer D | 28.3 | 155.1 | 1.6 |
Table 2: Hypothetical SFC Separation Data
| Isomer | Retention Time (min) | Peak Area (mAU*s) | Resolution (Rs) |
| Isomer A | 8.2 | 148.9 | - |
| Isomer B | 9.1 | 152.3 | 2.1 |
| Isomer C | 10.5 | 160.1 | 2.8 |
| Isomer D | 11.4 | 158.4 | 1.9 |
Visualizations
The following diagrams illustrate the experimental workflows for the described chromatographic techniques.
Caption: HPLC experimental workflow for this compound isomer separation.
References
- 1. Separations by Shape: Molecular Shape Recognition in Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of beta-carotene and lycopene geometrical isomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: LiAlH4 Reduction in the Final Step of Bicyclohomofarnesal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the lithium aluminum hydride (LiAlH4) mediated reduction of Bicyclohomofarnesal to Bicyclohomofarnesol, a critical final step in its synthesis. This transformation is a key reaction in the generation of various bicyclic sesquiterpenoids, which are of significant interest in natural product synthesis and drug discovery. The protocol outlines the reaction setup, execution, workup, and purification, and includes a summary of expected yields and spectroscopic data for the resulting alcohol.
Introduction
Bicyclic sesquiterpenoids are a diverse class of natural products with a wide range of biological activities. The synthesis of these complex molecules often involves multi-step sequences, culminating in key transformations to install desired functional groups. The reduction of an aldehyde, such as in this compound, to the corresponding primary alcohol, Bicyclohomofarnesol, is a fundamental and often final step in these synthetic pathways. Lithium aluminum hydride (LiAlH4) is a powerful and efficient reducing agent for this purpose, capable of high-yield conversion of aldehydes to alcohols.[1][2][3][4] Its high reactivity necessitates careful handling and anhydrous conditions to ensure a safe and successful reaction.[5] This application note provides a comprehensive guide for researchers performing this reduction.
Reaction Scheme
The overall transformation involves the nucleophilic addition of a hydride ion from LiAlH4 to the carbonyl carbon of this compound, followed by an aqueous workup to protonate the resulting alkoxide and yield Bicyclohomofarnesol.
DOT Script of the Reaction Scheme:
Caption: General reaction scheme for the reduction of this compound.
Quantitative Data Summary
While specific yields can vary based on the purity of the starting material and reaction scale, the following table summarizes typical quantitative data for the LiAlH4 reduction of bicyclic aldehydes to their corresponding alcohols, based on analogous transformations in the literature.
| Parameter | Value | Reference |
| Typical Yield | 85 - 95% | General literature for LiAlH4 reductions |
| Reaction Time | 1 - 3 hours | General literature for LiAlH4 reductions |
| Reaction Temperature | 0 °C to room temperature | General literature for LiAlH4 reductions |
Spectroscopic Data for Bicyclohomofarnesol (Expected):
| Technique | Characteristic Peaks |
| ¹H NMR | Appearance of a new signal around 3.5-4.0 ppm (CH₂OH), disappearance of the aldehyde proton signal around 9.5-10.0 ppm. |
| ¹³C NMR | Appearance of a new signal around 60-70 ppm (CH₂OH), disappearance of the aldehyde carbonyl carbon signal around 200 ppm. |
| IR Spectroscopy | Appearance of a broad O-H stretch around 3200-3600 cm⁻¹, disappearance of the C=O stretch of the aldehyde around 1720-1740 cm⁻¹. |
Experimental Protocol
This protocol details the steps for the LiAlH4 reduction of this compound. Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents. All manipulations should be carried out in a fume hood under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
Materials and Reagents
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Addition funnel (optional)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Experimental Workflow
DOT Script of the Experimental Workflow:
Caption: Step-by-step workflow for the LiAlH4 reduction.
Detailed Procedure
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of LiAlH4: While stirring, carefully and portion-wise add lithium aluminum hydride (1.1 - 1.5 eq) to the cooled solution. Note: The addition is exothermic and may cause the solvent to reflux. Add slowly to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following dropwise while stirring vigorously:
-
n mL of water (where n = grams of LiAlH4 used)
-
n mL of 15% aqueous NaOH
-
3n mL of water This procedure should result in a granular white precipitate that is easily filtered.
-
-
Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude Bicyclohomofarnesol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified Bicyclohomofarnesol by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Signaling Pathways and Logical Relationships
The reduction of an aldehyde to an alcohol is a fundamental transformation in organic synthesis. The logic of this step in the context of this compound synthesis is to convert a carbonyl group, which may have been necessary for a preceding C-C bond formation or other transformations, into a hydroxyl group. This hydroxyl group can then serve as a handle for further functionalization or may be the desired final functionality for biological activity studies.
DOT Script of the Logical Relationship:
Caption: The role of the reduction step in the overall synthetic strategy.
Conclusion
The LiAlH4 reduction of this compound to Bicyclohomofarnesol is a reliable and high-yielding transformation. Adherence to anhydrous conditions and careful quenching are paramount for the safety and success of this reaction. This protocol provides a solid foundation for researchers to successfully implement this key synthetic step.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of β-Caryophyllene Analogues as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel anticancer therapeutics, natural products have perennially served as a rich reservoir of structurally diverse and biologically active compounds. Among these, the bicyclic sesquiterpene β-caryophyllene, a constituent of the essential oils of various plants like basil, black pepper, and rosemary, has garnered significant attention for its potential anticancer properties.[1] This document provides detailed application notes and protocols for the synthesis of a series of β-caryophyllene analogues and elucidates their structure-activity relationships (SAR) as cytotoxic agents against human colorectal carcinoma. The methodologies described herein are based on published research and are intended to guide researchers in the development of novel anticancer drug candidates.[1][2]
Synthesis of β-Caryophyllene Analogues
The synthetic strategy focuses on the acid-catalyzed transannular cyclization of β-caryophyllene in the presence of various alcohols and phenols to yield a library of ether derivatives. This one-pot reaction provides a straightforward approach to introduce structural diversity at the C-8 position of the caryophyllane skeleton.
General Synthetic Scheme
The synthesis of β-caryophyllene ether analogues (designated as AC-1 to AC-23 ) is achieved through the reaction of β-caryophyllene with a range of alcohols or phenols in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) in anhydrous dichloromethane (DCM). For substrates containing an amino group, a stoichiometric amount of TfOH is used.[3]
Caption: General reaction scheme for the synthesis of β-caryophyllene analogues.
Experimental Protocol: General Procedure for the Synthesis of β-Caryolanol Ether Derivatives
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To a solution of β-caryophyllene (1.0 eq) in anhydrous dichloromethane (DCM), add the corresponding alcohol or phenol (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH) (0.1 eq for alcohols/phenols, 1.1 eq for amino-containing substrates) to the stirred solution.
-
Maintain the reaction at 0-10 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired β-caryophyllene analogue.
Note: The aminoalkyl ether derivatives (AC-7 to AC-23 ) are obtained and used as their trifluoromethanesulfonate salts.[3][4]
Structure-Activity Relationship (SAR) Studies
The synthesized β-caryophyllene analogues were evaluated for their in vitro cytotoxic activity against the HT-29 human colorectal cancer cell line using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. The selectivity index (SI) was calculated as the ratio of the IC50 in a normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
| Compound | R Group | IC50 (μM) for HT-29 | Selectivity Index (SI) |
| β-Caryophyllene | - | >100 | - |
| β-Caryolanol | -OH | 15.32 ± 1.12 | 2.1 |
| AC-1 | -O-Ph | 25.18 ± 2.34 | 1.5 |
| AC-2 | -O-(p-F-Ph) | 21.76 ± 1.98 | 1.8 |
| AC-3 | -O-(p-Cl-Ph) | 18.92 ± 1.55 | 2.2 |
| AC-4 | -O-(p-MeO-Ph) | 30.15 ± 2.87 | 1.3 |
| AC-5 | -O-Et | >100 | - |
| AC-6 | -O-iPr | >100 | - |
| AC-7 | -O-(CH₂)₂-NH₂ | 3.09 ± 0.09 | 6.1 |
| AC-8 | -O-(CH₂)₃-NH₂ | 4.12 ± 0.23 | 5.3 |
| AC-15 | -O-(CH₂)₂-NHEt | 5.67 ± 0.41 | 4.1 |
| AC-23 | -O-(CH₂)₂-piperidine | 8.23 ± 0.67 | 3.0 |
| 5-Fluorouracil | - | 3.63 ± 0.61 | 0.4 |
Data derived from: Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway.[1][3]
SAR Summary
The SAR studies revealed several key insights:
-
The introduction of an ether linkage at the C-8 position of the caryophyllane skeleton is crucial for the cytotoxic activity.
-
Simple alkyl ethers (AC-5 , AC-6 ) showed no significant activity.
-
Aromatic ether analogues (AC-1 to AC-4 ) displayed moderate activity.
-
A significant enhancement in anticancer activity and selectivity was observed with the introduction of an aminoalkyl ether side chain.
-
Analogue AC-7 , with a 2-aminoethyl ether substituent, exhibited the most potent and selective cytotoxic activity, with an IC50 value of 3.09 μM and a selectivity index of 6.1, which is comparable to the standard chemotherapeutic drug 5-fluorouracil but with significantly higher selectivity.[1]
Biological Evaluation Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized analogues on cancer cell lines.
Materials:
-
HT-29 human colorectal cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed HT-29 cells into 96-well plates at a density of 1 × 10⁵ cells per well and incubate overnight at 37 °C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the synthesized β-caryophyllene analogues and incubate for 48 hours.
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.[4][5][6][7][8]
Mechanism of Action: ROS-Mediated Apoptosis
The lead compound, AC-7 , was found to induce apoptosis in HT-29 cells through a mechanism involving the generation of reactive oxygen species (ROS).
Caption: Proposed signaling pathway for AC-7-induced apoptosis in HT-29 cells.
The increased intracellular ROS levels lead to the activation of the NF-κB signaling pathway and the initiation of the caspase cascade, ultimately resulting in programmed cell death. Treatment with a ROS scavenger, N-acetylcysteine (NAC), was shown to significantly reduce the apoptotic effects of AC-7 , confirming the central role of ROS in its mechanism of action.[1]
Conclusion
The synthesis and evaluation of β-caryophyllene analogues have identified a promising new class of anticancer agents. The aminoalkyl ether derivative AC-7 demonstrates potent and selective cytotoxicity against human colorectal cancer cells, warranting further investigation and optimization. The detailed protocols and SAR data presented in this document provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to develop novel therapeutics based on the β-caryophyllene scaffold.
References
- 1. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4.3. Cell Viability Assay (MTT Assay) [bio-protocol.org]
- 5. researchhub.com [researchhub.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for Bicyclohomofarnesal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield for the synthesis of Bicyclohomofarnesal. The proposed synthetic pathway involves a three-step sequence: (1) Ozonolysis of a farnesol derivative, (2) Wittig homologation to introduce an additional carbon atom, and (3) Acid-catalyzed cyclization to form the bicyclic core.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Step 1: Ozonolysis of Farnesol Derivative
Q1: I am observing a low yield of the desired aldehyde after the ozonolysis of my farnesol derivative. What are the potential causes and solutions?
A1: Low yields in ozonolysis reactions are often attributed to incomplete reaction, over-oxidation, or the formation of side products. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Ozone: Ensure a slight excess of ozone is bubbled through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of unreacted ozone.
-
Low Reaction Temperature: Maintain a low temperature (typically -78 °C) throughout the reaction to stabilize the ozonide intermediate.
-
-
Over-oxidation to Carboxylic Acid:
-
Improper Workup: The choice of workup is critical to prevent the oxidation of the aldehyde product. For reductive workup, dimethyl sulfide (DMS) or triphenylphosphine (TPP) are commonly used. Zinc dust in acetic acid is another effective method. Avoid oxidative workup conditions (e.g., hydrogen peroxide) if the aldehyde is the desired product.
-
-
Formation of Side Products:
-
Criegee Intermediate Reactions: The Criegee intermediate formed during ozonolysis can participate in various side reactions. Using a protic solvent like methanol can trap the intermediate, but may lead to the formation of hydroxy hydroperoxides.
-
Data Presentation: Ozonolysis Workup Conditions
| Workup Reagent | Product Type | Advantages | Disadvantages |
| Dimethyl Sulfide (DMS) | Aldehyde/Ketone | Volatile byproducts, easy removal. | Unpleasant odor. |
| Triphenylphosphine (TPP) | Aldehyde/Ketone | Odorless. | Triphenylphosphine oxide byproduct can be difficult to remove. |
| Zinc/Acetic Acid | Aldehyde/Ketone | Inexpensive and effective. | Heterogeneous reaction, may require vigorous stirring. |
| Sodium Borohydride (NaBH4) | Alcohol | Directly reduces the ozonide to the corresponding alcohol. | Aldehyde cannot be isolated. |
| Hydrogen Peroxide (H2O2) | Carboxylic Acid/Ketone | Useful for synthesizing carboxylic acids. | Over-oxidizes aldehydes. |
Experimental Protocol: Ozonolysis of a Farnesol Derivative
-
Dissolve the farnesol derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by TLC or the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Add the reductive workup agent (e.g., dimethyl sulfide, 1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Mandatory Visualization: Ozonolysis Troubleshooting Workflow
Step 2: Wittig Homologation
Q2: My Wittig reaction for the homologation of the aldehyde is giving a low yield. What could be the issue?
A2: Low yields in Wittig reactions can stem from issues with the ylide formation, the reactivity of the aldehyde, or the reaction conditions.
-
Inefficient Ylide Generation:
-
Base Strength: The choice of base is crucial for deprotonating the phosphonium salt to form the ylide. For simple alkylphosphonium salts, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required. Ensure the base is fresh and properly titrated if necessary.
-
Anhydrous Conditions: Ylide formation is highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Aldehyde Reactivity and Side Reactions:
-
Steric Hindrance: While generally not an issue for aldehydes, significant steric hindrance near the carbonyl group can slow down the reaction.
-
Enolization: If the aldehyde has acidic α-protons, the strong base used for ylide generation can cause enolization, reducing the amount of aldehyde available to react. To mitigate this, consider adding the aldehyde to the pre-formed ylide at a low temperature.
-
-
Difficult Product Purification:
-
Triphenylphosphine Oxide Removal: The byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired product. Purification can sometimes lead to product loss.
-
Data Presentation: Comparison of Bases for Wittig Ylide Generation
| Base | Strength | Typical Solvents | Comments |
| n-Butyllithium (n-BuLi) | Very Strong | THF, Diethyl Ether | Commonly used for non-stabilized ylides. Requires low temperatures and inert atmosphere. |
| Sodium Hydride (NaH) | Strong | THF, DMSO | A good alternative to n-BuLi, but can be slower due to its heterogeneity. |
| Potassium tert-butoxide (KOtBu) | Strong | THF, t-Butanol | Effective for many ylides, but can promote side reactions with enolizable aldehydes. |
| Sodium Hexamethyldisilazide (NaHMDS) | Strong | THF | A strong, non-nucleophilic base that can be advantageous for sensitive substrates. |
Experimental Protocol: Wittig Homologation
-
Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Add the strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
Add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography. To facilitate the removal of TPPO, the crude mixture can be triturated with a non-polar solvent like hexane, in which TPPO is poorly soluble.
Mandatory Visualization: Wittig Reaction Workflow
Step 3: Acid-Catalyzed Cyclization
Q3: The yield of my desired bicyclic product is low, and I am observing a mixture of isomers. How can I optimize the cyclization step?
A3: The efficiency and selectivity of acid-catalyzed cyclizations of terpene-derived aldehydes are highly dependent on the choice of acid catalyst, solvent, and reaction temperature.
-
Catalyst Choice:
-
Lewis vs. Brønsted Acids: Both Lewis acids (e.g., SnCl₄, BF₃·OEt₂) and Brønsted acids (e.g., H₂SO₄, p-TsOH) can catalyze the cyclization. The nature of the acid can influence the product distribution. Solid acid catalysts (e.g., zeolites, montmorillonite clays) offer advantages in terms of ease of separation and potential for improved selectivity.
-
Catalyst Loading: The amount of catalyst should be optimized. Too little may result in a slow or incomplete reaction, while too much can lead to decomposition or the formation of polymeric byproducts.
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. Higher temperatures can favor undesired elimination or rearrangement products.
-
Solvent: The polarity of the solvent can affect the stability of the carbocation intermediates and thus influence the reaction pathway.
-
Data Presentation: Comparison of Solid Acid Catalysts for Citronellal Cyclization (Model System) [1]
| Catalyst | Citronellal Conversion (%) | Isopulegol Yield (%) |
| Zeolite X | 5 | 7 |
| Zeolite Y | 30 | 15 |
| ZSM-5 | 45 | 21 |
| MCM-41 | ~40 | ~40 |
| K10 Montmorillonite | 81 | ~41 (51% selectivity) |
Note: This data is for the cyclization of citronellal and serves as a starting point for optimizing the cyclization of the this compound precursor.
Experimental Protocol: Acid-Catalyzed Cyclization
-
Dissolve the homologated aldehyde (1 equivalent) in a dry, inert solvent (e.g., toluene or dichloromethane) under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the acid catalyst (e.g., SnCl₄, 0.1-1.0 equivalents) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Cyclization Troubleshooting Logic
General Purification
Q4: I am having difficulty purifying the final this compound product. What purification strategies are recommended?
A4: The purification of bicyclic sesquiterpenoids, which are often oils, can be challenging due to their similar polarities and potential for isomerization on stationary phases.
-
Column Chromatography:
-
Silica Gel: Standard silica gel chromatography is the most common method. Use a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/diethyl ether) and consider deactivating the silica gel with triethylamine if the product is acid-sensitive.
-
Silver Nitrate Impregnated Silica Gel: This can be very effective for separating compounds based on the degree of unsaturation.
-
-
Distillation: If the product is thermally stable, vacuum distillation or Kugelrohr distillation can be an effective method for purification, especially on a larger scale.
-
Preparative HPLC: For high-purity samples, reversed-phase preparative HPLC can be employed, although it is less scalable.
References
Troubleshooting side reactions in Bicyclohomofarnesal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclohomofarnesal. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of γ-Bicyclohomofarnesal, with a focus on a common synthetic route involving conjugate addition, Wittig reaction, and nitrile reduction.
Issue 1: Low Yield in Conjugate Addition of Cyanide
-
Question: I am experiencing a low yield during the conjugate addition of potassium cyanide to the starting enone. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure that the reaction is stirred for the recommended time (e.g., 10 hours at room temperature) and that the reagents are of high purity.[1]
-
Reagent Purity: The purity of both the enone and potassium cyanide is crucial. Impurities can interfere with the reaction.
-
Solvent System: The solvent system, such as dimethylformamide and water, plays a critical role in solubilizing the reagents and facilitating the reaction.[1] Ensure the correct ratio is used.
-
Side Reactions: The cyanide ion is a strong nucleophile and can participate in undesired side reactions. Maintaining the recommended temperature is important to minimize these.
-
| Parameter | Recommended Condition[1] | Troubleshooting Suggestion |
| Reaction Time | 10 hours | Monitor reaction progress by TLC. |
| Temperature | Room Temperature | Avoid heating unless specified. |
| Reagents | High Purity | Use freshly opened or purified reagents. |
| Solvent | DMF/Water | Ensure proper solvent ratio and purity. |
Issue 2: Formation of Impurities during Wittig Reaction
-
Question: During the Wittig reaction to form the exocyclic double bond, I am observing significant side products. How can I minimize these?
-
Answer: The Wittig reaction is sensitive to reaction conditions. Common issues include:
-
Base Selection: The choice of base for generating the phosphonium ylide is critical. A strong, non-nucleophilic base like sodium hydride is often used.[1] Using a base that is too weak or too nucleophilic can lead to side reactions like aldol condensations.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Ylide Decomposition: The phosphonium ylide can be unstable. It is often prepared in situ and used immediately.
-
Incomplete Reaction: If the reaction does not go to completion, you may have a mixture of starting material and product.
-
Issue 3: Over-reduction during Nitrile to Aldehyde Conversion
-
Question: I am trying to reduce the nitrile to γ-Bicyclohomofarnesal using DIBAL-H, but I am getting the corresponding alcohol as a major byproduct. How can I prevent this?
-
Answer: Over-reduction is a common side reaction when using powerful reducing agents like Diisobutylaluminium hydride (DIBAL-H).
-
Stoichiometry: Carefully control the stoichiometry of DIBAL-H. Using a slight excess is often necessary, but a large excess will lead to over-reduction.
-
Temperature: This reaction should be performed at low temperatures (e.g., -78 °C) to control the reactivity of the DIBAL-H. Adding the reagent slowly at a low temperature is crucial.
-
Quenching: The reaction should be carefully quenched at low temperature before warming up to hydrolyze the intermediate imine to the aldehyde. A common quenching agent is methanol, followed by an acidic workup.
-
| Parameter | Recommended Condition | Troubleshooting Suggestion |
| DIBAL-H | ~1.1-1.5 equivalents | Titrate the DIBAL-H solution before use. |
| Temperature | -78 °C | Maintain a cold bath throughout the addition. |
| Quenching | Methanol, then acid | Quench at low temperature before warming. |
Frequently Asked Questions (FAQs)
-
Q1: What is a typical overall yield for the synthesis of γ-Bicyclohomofarnesal?
-
A1: Based on reported literature, an overall yield of around 58% from the starting chiral enone can be achieved.[1]
-
-
Q2: How can I purify the final product, γ-Bicyclohomofarnesal?
-
A2: The final product is typically an oily substance and can be purified by silica gel chromatography.[1]
-
-
Q3: Are there alternative methods for the nitrile reduction step?
-
A3: While DIBAL-H is common, other methods for the partial reduction of nitriles to aldehydes exist, though they might require optimization for this specific substrate. These could include using other hydride reagents under carefully controlled conditions or employing catalytic hydrogenation methods with specific catalysts.
-
-
Q4: What are the key spectroscopic features to confirm the structure of γ-Bicyclohomofarnesal?
-
A4: The 1H NMR spectrum should show characteristic signals for the olefinic protons of the exocyclic double bond as two broad singlets around δ 4.65 and 5.00 ppm.[1] The aldehyde proton will also have a characteristic chemical shift further downfield. Infrared (IR) spectroscopy should show a strong carbonyl stretch for the aldehyde.
-
Experimental Protocols
Synthesis of γ-Bicyclohomofarnesal from Chiral Enone[1]
-
Conjugate Addition: To a solution of the chiral enone in dimethylformamide and water, add potassium cyanide. Stir the mixture at room temperature for 10 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and water, then dry over sodium sulfate. Concentrate the solution in vacuo and purify the residue by silica gel chromatography.
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Wittig Reaction: Prepare the phosphonium ylide by treating methyltriphenylphosphonium bromide with sodium hydride in an appropriate anhydrous solvent. Add the keto nitrile from the previous step to the ylide solution and stir. After the reaction is complete, quench the reaction and work up to isolate the methylene nitrile. Purify by silica gel chromatography.
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Nitrile Reduction: Dissolve the methylene nitrile in an anhydrous solvent and cool to -78 °C. Add DIBAL-H dropwise. After the addition is complete, stir for a specified time at low temperature. Quench the reaction with methanol, followed by the addition of an aqueous acid solution. Allow the mixture to warm to room temperature and extract the product. Dry the organic layer, concentrate, and purify by chromatography to yield γ-Bicyclohomofarnesal.
Visualizations
Caption: Synthetic workflow for γ-Bicyclohomofarnesal.
Caption: Troubleshooting over-reduction in nitrile to aldehyde conversion.
References
Technical Support Center: Bicyclohomofarnesal Stability and Degradation
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of Bicyclohomofarnesal. Due to the limited publicly available stability data on this specific molecule, this guide offers a framework for establishing a stability-indicating profile. The troubleshooting guides, FAQs, and protocols are based on general principles for sesquiterpenoid aldehydes and are intended to be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that are likely to affect the stability of this compound?
A1: Based on the structure of this compound, which contains an aldehyde functional group and a bicyclic sesquiterpenoid core, the primary factors affecting its stability are likely to be:
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Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The unsaturated parts of the molecule may also be prone to oxidation.
-
pH: Aldehydes can undergo various acid or base-catalyzed reactions, including aldol condensation or isomerization.
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Light (Photostability): The presence of chromophores may make the molecule susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Presence of Nucleophiles: The electrophilic nature of the aldehyde carbon makes it a target for nucleophilic attack.
Q2: I am observing multiple peaks in my chromatogram after storing my this compound sample. What could be the cause?
A2: The appearance of multiple peaks suggests degradation or isomerization. Potential causes include:
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Oxidation: The primary degradation product is often the corresponding carboxylic acid.
-
Isomerization: Changes in pH or exposure to certain catalysts can lead to the formation of isomers.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions.
-
Impurity in the initial sample: Ensure you have a well-characterized starting material.
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal HPLC method should be able to separate the parent this compound peak from all potential degradation products and impurities. Other techniques that can be used for characterization of degradants include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound and its degradants are volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of isolated degradants.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Purity in Solution
| Potential Cause | Troubleshooting Step |
| Oxidation | Degas solvents before use. Prepare solutions fresh and consider blanketing with an inert gas (e.g., nitrogen or argon). Store solutions in amber vials to protect from light. |
| Incompatible Solvent | Verify the compatibility of your solvent with this compound. Protic solvents may react with the aldehyde. Consider using aprotic solvents like acetonitrile or hexane. |
| pH of the Medium | Buffer the solution to a neutral pH if compatible with your experimental design. Avoid highly acidic or basic conditions unless conducting forced degradation studies. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Interaction with Column Stationary Phase | The aldehyde group may interact with residual silanols on a C18 column. Try a different column chemistry (e.g., phenyl-hexyl) or use a mobile phase with a different pH or additives. |
| Co-elution of Degradants | Optimize the HPLC method by adjusting the gradient, mobile phase composition, or flow rate to achieve better separation. |
| Sample Overload | Reduce the concentration of the injected sample. |
Data Presentation: Forced Degradation Study of this compound
The following table is a template for summarizing data from a forced degradation study.
| Stress Condition | Time | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl) | 24h | 85.2 | 12.1 | - | 97.3 |
| Base Hydrolysis (0.1 M NaOH) | 8h | 70.5 | 25.3 | 2.1 | 97.9 |
| Oxidative (3% H₂O₂) | 24h | 65.1 | 30.5 (Carboxylic Acid) | - | 95.6 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 92.3 | 5.8 | - | 98.1 |
| Thermal (80°C) | 48h | 90.7 | 7.9 | - | 98.6 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the results with an untreated control sample.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Improving stereoselectivity in Bicyclohomofarnesal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving stereoselectivity during the synthesis of γ-Bicyclohomofarnesal.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of γ-Bicyclohomofarnesal, with a focus on controlling stereochemistry based on the established synthetic route starting from a chiral enone.
Issue 1: Poor Diastereoselectivity in the Conjugate Addition of Cyanide
Question: During the conjugate addition of potassium cyanide (KCN) to the chiral enone (5), I am observing the formation of a diastereomeric mixture of the resulting keto nitrile (6), leading to a lower yield of the desired diastereomer. How can I improve the diastereoselectivity of this step?
Answer: The conjugate addition of a nucleophile to a chiral α,β-unsaturated ketone can indeed lead to the formation of diastereomers if the attack occurs from both faces of the double bond. The stereochemical outcome is influenced by several factors:
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Steric Hindrance: The approach of the cyanide nucleophile is often directed by the existing stereocenters in the molecule. The bulky gem-dimethyl group and the angular methyl group in the bicyclic system of the starting enone are expected to direct the cyanide attack to the less hindered face.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy, which typically leads to the thermodynamically more stable product. We recommend performing the reaction at 0°C or even lower temperatures.
-
Solvent: The solvent can influence the aggregation of the cyanide salt and the conformation of the enone in solution. While the original procedure specifies dimethylformamide (DMF) and water, exploring other polar aprotic solvents might be beneficial.
-
Lewis Acids: The addition of a Lewis acid can sometimes enhance facial selectivity by coordinating to the carbonyl oxygen and increasing the steric bias. However, this needs to be carefully evaluated as it can also alter the reactivity of the enone.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Run the reaction at a series of decreasing temperatures (e.g., room temperature, 0°C, -20°C, -78°C) to determine the effect on the diastereomeric ratio.
-
Solvent Screening: If temperature optimization is insufficient, consider alternative polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Reagent Stoichiometry: Ensure accurate stoichiometry of KCN. An excess of the nucleophile might lead to side reactions or decreased selectivity.
Issue 2: Formation of (E/Z) Isomers in the Wittig Reaction
Question: The Wittig reaction to introduce the exocyclic double bond is producing a mixture of (E) and (Z) isomers of the methylene nitrile (7). How can I favor the formation of the desired isomer?
Answer: The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.
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Stabilized vs. Unstabilized Ylides: Unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) typically favor the formation of the (Z)-alkene. Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) tend to give the (E)-alkene as the major product.[1][2][3] In the synthesis of γ-Bicyclohomofarnesal, an unstabilized ylide (methyltriphenylphosphonium bromide) is used, which should favor the desired exocyclic double bond geometry.
-
Reaction Conditions:
-
Base: The choice of base can influence the stereoselectivity. Strong, non-coordinating bases are generally preferred for unstabilized ylides.
-
Solvent: Aprotic, non-polar solvents are typically used.
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Temperature: The reaction is often performed at low temperatures to improve selectivity.
-
Troubleshooting Steps:
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Ylide Preparation: Ensure the ylide is freshly prepared and used immediately. Decomposition of the ylide can lead to side reactions.
-
Base Selection: While NaH is reported, other strong bases like n-butyllithium or sodium amide could be explored to see their effect on the isomer ratio.
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Temperature Control: Maintain a consistently low temperature during the reaction.
Issue 3: Epimerization during Nitrile Reduction
Question: I am concerned about potential epimerization at the carbon α to the newly formed aldehyde group during the DIBAL-H reduction of the nitrile (7). Is this a valid concern and how can it be mitigated?
Answer: Epimerization at the α-carbon of an aldehyde is a possibility, especially under basic or harsh reaction conditions. However, the DIBAL-H reduction of a nitrile to an aldehyde is generally performed at low temperatures and is a relatively mild procedure.[4][5][6][7]
Mitigation Strategies:
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Low Temperature: The most critical factor is to maintain a low reaction temperature (typically -78°C) throughout the addition of DIBAL-H and until the reaction is quenched.[4]
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Careful Quenching: The reaction should be carefully quenched at low temperature with a suitable reagent (e.g., methanol, followed by aqueous workup) to neutralize any reactive species that could cause epimerization.
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Minimize Reaction Time: Do not let the reaction run for an extended period after the addition of the reducing agent is complete.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling the stereochemistry of the final γ-Bicyclohomofarnesal product in the described synthesis?
A1: The stereochemistry of the final product is primarily dictated by the absolute configuration of the starting chiral enone (5). The synthetic sequence is designed to be a stereospecific transformation where the existing stereocenters direct the formation of new stereocenters or functional groups.
Q2: Are there alternative, more stereoselective methods for the synthesis of γ-Bicyclohomofarnesal?
A2: While the described synthesis from a chiral enone is a common strategy for bicyclic terpenoids, other approaches for constructing similar bicyclic systems with high stereocontrol exist. These can include:
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Intramolecular Cyclization Reactions: Radical or cationic cyclizations of acyclic precursors can be highly stereoselective.[8]
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Enzymatic Resolutions: Lipase-mediated resolutions can be used to separate enantiomers of key intermediates, ensuring a high enantiomeric purity of the final product.[9]
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Asymmetric Catalysis: The use of chiral catalysts for key bond-forming reactions, such as conjugate additions or cyclizations, can establish the desired stereochemistry from achiral starting materials.[10][11][12]
Q3: How can I confirm the stereochemical purity of my final product?
A3: The stereochemical purity of γ-Bicyclohomofarnesal can be confirmed by a combination of analytical techniques:
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Chiral Gas Chromatography (GC): This is a powerful method for separating and quantifying enantiomers and diastereomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 2D techniques like NOESY, can be used to determine the relative stereochemistry of the molecule by analyzing through-space proton-proton interactions.
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Optical Rotation: Measurement of the specific rotation and comparison to the literature value can confirm the enantiomeric purity of the final product.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of γ-Bicyclohomofarnesal from the chiral enone (5).
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1. Conjugate Addition | Chiral Enone (5) | Keto Nitrile (6) | KCN, DMF, H₂O | 86 |
| 2. Wittig Reaction | Keto Nitrile (6) | Methylene Nitrile (7) | Ph₃P⁺CH₃Br⁻, NaH | 70 |
| 3. Nitrile Reduction | Methylene Nitrile (7) | γ-Bicyclohomofarnesal (1) | Diisobutylaluminium hydride (DIBAL-H) | 97 |
Experimental Protocols
Protocol 1: Diastereoselective Conjugate Addition of Potassium Cyanide
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Dissolve the chiral enone (5) in a mixture of dimethylformamide (DMF) and water.
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Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium cyanide (KCN) in water to the cooled solution with vigorous stirring.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel chromatography to obtain the keto nitrile (6).
Protocol 2: Wittig Reaction for Exocyclic Double Bond Formation
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Suspend methyltriphenylphosphonium bromide in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0°C and add a strong base (e.g., sodium hydride) portion-wise.
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Stir the mixture at room temperature until the formation of the ylide is complete (indicated by a color change).
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Cool the ylide solution to 0°C and add a solution of the keto nitrile (6) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
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Purify the resulting methylene nitrile (7) by column chromatography.
Protocol 3: DIBAL-H Reduction to γ-Bicyclohomofarnesal
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Dissolve the methylene nitrile (7) in a dry, non-polar solvent (e.g., toluene or hexane) under an inert atmosphere.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add a solution of DIBAL-H in the same solvent dropwise, maintaining the temperature at -78°C.
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Stir the reaction at -78°C for the recommended time (monitor by TLC).
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Carefully quench the reaction at -78°C by the slow addition of methanol, followed by water.
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Allow the mixture to warm to room temperature and stir until two clear layers are formed.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain γ-Bicyclohomofarnesal (1).
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches [mdpi.com]
- 10. A catalytic enantioselective conjugate addition of cyanide to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides [organic-chemistry.org]
- 12. Highly enantioselective, catalytic conjugate addition of cyanide to alpha,beta-unsaturated imides - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents for the synthesis of Bicyclohomofarnesal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Bicyclohomofarnesal. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and information on alternative reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is low. What are the potential causes and solutions?
Low overall yield can stem from incomplete reactions, side product formation, or losses during workup and purification. Here are some common issues and their solutions:
-
Inefficient Oxidation of Sclareol: The initial oxidation of sclareol to sclareolide is a critical step. Incomplete conversion will result in a lower yield of the final product.
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Solution: Ensure the chosen oxidizing agent is fresh and used in the correct stoichiometric ratio. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
-
-
Formation of the Endo-Isomer: During the dehydration step, the formation of the endo-isomer of this compound can occur, reducing the yield of the desired exo-isomer.[1]
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Solution: The ratio of exo to endo isomers can be influenced by the choice of dehydrating agent and reaction conditions. Careful chromatographic separation is crucial to isolate the desired product.[1]
-
-
Losses during Purification: this compound is a viscous oil, and significant material can be lost during transfers and chromatographic purification.
-
Solution: Use a minimal amount of solvent to dissolve the crude product for chromatography. Ensure efficient elution from the column by carefully selecting the solvent system. After rotary evaporation, high vacuum can be applied to remove residual solvent.
-
Q2: I am having trouble with the oxidation of sclareol. Are there any common issues?
The oxidation of sclareol can be challenging. Here are some specific problems you might encounter:
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Difficult Filtration of Manganese Dioxide (MnO₂): When using potassium permanganate (KMnO₄) as the oxidant, the resulting MnO₂ is a fine precipitate that can be difficult to filter.
-
Solution: Consider using Celite® as a filter aid to improve the filtration rate. Alternatively, centrifugation followed by decantation of the supernatant can be an effective separation method. For a greener alternative that avoids this issue, consider using sodium hypochlorite or hydrogen peroxide with a suitable catalyst.
-
-
Toxicity of Chromium Reagents: Chromic acid is an effective oxidant but is highly toxic and poses significant environmental hazards.
-
Solution: Whenever possible, opt for less toxic alternatives. Several greener oxidation methods have been developed for this transformation. (See "Alternative Reagents" section).
-
-
Inconsistent Results with Hydrogen Peroxide: The efficiency of hydrogen peroxide-based oxidations can be sensitive to the catalyst and reaction conditions.
-
Solution: Ensure the catalyst is active and used in the correct loading. The pH of the reaction mixture can also be critical. Follow the cited protocols carefully and consider a small-scale optimization of conditions if yields are not satisfactory.
-
Q3: How can I effectively purify the final this compound product?
Purification is key to obtaining high-purity this compound.
-
Chromatography: Column chromatography on silica gel is the most common method for purification.[1] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Monitoring Fractions: Monitor the fractions by TLC, staining with a suitable agent (e.g., permanganate stain) to visualize the product. Combine the pure fractions for solvent evaporation.
-
Removal of Residual Solvents: Due to its high boiling point, residual solvents can be difficult to remove. After concentration on a rotary evaporator, applying a high vacuum for an extended period is recommended.
Alternative Reagents for Synthesis
The synthesis of this compound typically proceeds via the key intermediate, sclareolide, which is obtained by the oxidative degradation of sclareol. The choice of reagents, particularly for the oxidation step, can significantly impact the yield, cost, and environmental footprint of the synthesis.
Oxidation of Sclareol to Sclareolide
| Reagent | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Readily available and effective. | Forms a voluminous precipitate of MnO₂ which is difficult to filter; environmental concerns. |
| Chromic Acid (H₂CrO₄) | Powerful and efficient oxidant. | Highly toxic and carcinogenic; strict waste disposal protocols required. |
| Sodium Hypochlorite (NaOCl) | Inexpensive, readily available, and a "greener" alternative to heavy metal oxidants. | May require careful control of pH and temperature for optimal results. |
| Hydrogen Peroxide (H₂O₂) with a Catalyst | Environmentally benign (water is the only byproduct); can be highly selective with the right catalyst. | Catalyst may be expensive or require specific handling; reaction conditions may need optimization. |
| Ozone (O₃) | A powerful and clean oxidant. | Requires specialized equipment (ozonizer); potential for over-oxidation if not carefully controlled. |
Reduction of Sclareolide Intermediate
The conversion of the sclareolide intermediate to this compound often involves a reduction step.
| Reagent | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful and versatile reducing agent, effective for this transformation.[1] | Highly reactive and pyrophoric; requires careful handling under anhydrous conditions. |
| Sodium Borohydride (NaBH₄) | A milder and safer reducing agent than LiAlH₄. | May not be sufficiently reactive for this specific transformation or may require harsher conditions. |
Experimental Protocols
Synthesis of γ-Bicyclohomofarnesal from R-(+)-Sclareolide[1]
This three-step synthesis provides a straightforward route to the target compound.
Step 1: Preparation of Weinreb's Amide
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To a solution of R-(+)-sclareolide in dry toluene, add a solution of Me(MeO)NH·HCl in dry toluene.
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Cool the mixture to 0 °C and slowly add a solution of AlMe₃ in hexane.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Dehydration of Tertiary Alcohol
-
To a solution of the Weinreb's amide from Step 1 in dry pyridine, add POCl₃ at 0 °C.
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Stir the reaction mixture at room temperature for 12 hours.
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Pour the mixture into ice-water and extract with diethyl ether.
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Wash the combined organic layers with saturated aqueous CuSO₄ solution, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Separate the resulting mixture of exo and endo isomers by column chromatography on silica gel.
Step 3: Reduction to γ-Bicyclohomofarnesal
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To a suspension of LiAlH₄ in dry diethyl ether at 0 °C, add a solution of the exo-isomer from Step 2 in dry diethyl ether.
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Stir the reaction at room temperature for 30 minutes.
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Quench the reaction by the sequential addition of water, 15% aqueous NaOH solution, and water.
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Filter the resulting solid and wash with diethyl ether.
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Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford γ-Bicyclohomofarnesal.
Visualizations
Caption: Overall workflow for the synthesis of this compound from Sclareol.
References
Technical Support Center: Bicyclohomofarnesal Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Bicyclohomofarnesal production.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes for this compound production at an industrial scale?
A1: There are two primary routes for the industrial production of this compound: chemical synthesis and microbial biosynthesis. Chemical synthesis involves a series of controlled chemical reactions, while microbial biosynthesis utilizes genetically engineered microorganisms to produce the target molecule from simple carbon sources. The choice of route depends on factors such as cost, purity requirements, and environmental considerations.
Q2: What are the main challenges in scaling up the chemical synthesis of this compound?
A2: Scaling up the chemical synthesis of this compound presents several challenges. These include managing reaction heat, ensuring efficient mixing, handling hazardous reagents safely at a large scale, and controlling reaction byproducts. Each step of the synthesis, from the initial reactions to the final purification, requires careful optimization to maintain yield and purity.[1]
Q3: What are the key difficulties in the scale-up of microbial biosynthesis for this compound?
A3: The scale-up of microbial biosynthesis for this compound faces challenges such as maintaining optimal fermentation conditions (e.g., pH, temperature, oxygen levels) in large bioreactors, ensuring genetic stability of the engineered microbial strain, preventing contamination, and efficiently extracting the product from the fermentation broth.[2][3][4]
Q4: How can the purity of this compound be ensured during scale-up?
A4: Ensuring the purity of this compound during scale-up requires robust purification protocols. For chemical synthesis, this may involve multi-step crystallization, distillation, and chromatographic techniques. For microbial production, downstream processing is critical and can include solvent extraction, adsorption, and chromatography to separate the product from biomass, media components, and other metabolites.[5][6][7]
Q5: What is Process Analytical Technology (PAT) and how can it be applied to this compound production?
A5: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters.[8][9][10][11] In this compound production, PAT can be used to monitor reaction progress, detect impurities in real-time, and ensure consistent product quality, thereby reducing batch failures and improving efficiency.[8][9][10][11]
Troubleshooting Guides
Chemical Synthesis Scale-Up
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient heat transfer in larger reactors leading to side reactions. | - Improve reactor agitation and cooling systems.- Optimize the rate of reagent addition to control reaction exotherms.- Re-evaluate the solvent choice for better heat dissipation. |
| Poor mixing resulting in localized high concentrations of reactants. | - Use reactors with appropriate impeller design and baffling.- Model the mixing dynamics of the reactor to identify dead zones.- Increase agitation speed, ensuring it doesn't negatively impact the reaction. | |
| Impurity Formation | Presence of residual starting materials or byproducts from previous steps. | - Implement stricter quality control on all raw materials.- Optimize purification of intermediates before proceeding to the next step.- Adjust reaction conditions (temperature, pressure, catalyst) to disfavor side reactions. |
| Degradation of the product under reaction or workup conditions. | - Investigate the stability of this compound under the process conditions.- Reduce reaction times or temperatures where possible.- Employ milder workup procedures. | |
| Inconsistent Batch Quality | Variations in raw material quality or operator procedures. | - Establish detailed Standard Operating Procedures (SOPs) for all steps.- Implement incoming raw material testing.- Utilize Process Analytical Technology (PAT) to monitor critical parameters in real-time.[8][9][10][11] |
| Difficulties in Product Isolation | Formation of emulsions during aqueous workup. | - Add a small amount of brine to the aqueous layer.- Consider using a different solvent system for extraction.- Employ centrifugation to aid phase separation. |
| Product co-crystallizing with impurities. | - Experiment with different crystallization solvents and cooling profiles.- Use anti-solvents to induce selective crystallization.- Consider a final polishing step with column chromatography. |
Microbial Biosynthesis Scale-Up
| Issue | Potential Cause | Troubleshooting Steps |
| Low Titer | Suboptimal fermentation conditions in the large-scale bioreactor. | - Optimize dissolved oxygen levels, pH, and temperature at the larger scale.- Develop a feeding strategy to avoid nutrient limitation or accumulation of inhibitory byproducts.- Characterize the fluid dynamics of the bioreactor to ensure homogeneity. |
| Metabolic burden on the host organism due to the expression of the biosynthetic pathway. | - Balance the expression levels of the pathway genes to avoid overwhelming the host's metabolism.- Engineer the host strain for improved tolerance to the product or intermediates.- Co-express chaperones to improve enzyme folding and activity. | |
| Genetic Instability of the Production Strain | Loss of plasmids or mutations in the biosynthetic pathway genes during prolonged fermentation. | - Integrate the biosynthetic pathway genes into the host chromosome.- Use selection markers to maintain plasmids.- Periodically re-sequence the production strain to check for mutations. |
| Product Toxicity to the Host | Accumulation of this compound or its precursors to toxic levels. | - Implement in-situ product removal strategies, such as solvent overlay or adsorption, to keep the product concentration in the broth low.[12] - Engineer the host for increased tolerance to the product. |
| Foaming in the Bioreactor | High cell density and protein content in the fermentation medium. | - Add antifoaming agents as needed.- Optimize the agitation and aeration rates to minimize foam formation.- Use mechanical foam breakers. |
| Difficulties in Downstream Processing | Low product concentration in the fermentation broth. | - Optimize the extraction solvent and conditions for maximum recovery.- Consider a pre-concentration step, such as evaporation or membrane filtration. |
| Presence of interfering compounds from the fermentation medium. | - Use a defined minimal medium to reduce the complexity of the broth.- Employ orthogonal purification techniques (e.g., adsorption followed by distillation).[5][6] |
Experimental Protocols
Key Experiment 1: Scale-Up of Reduction Step in Chemical Synthesis
Objective: To scale up the reduction of a keto-nitrile intermediate to γ-bicyclohomofarnesal using a metal hydride.
Methodology:
-
Reactor Preparation: A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel is thoroughly cleaned, dried, and purged with nitrogen.
-
Reagent Charging: The keto-nitrile intermediate (1 kg, 1 eq.) is dissolved in anhydrous toluene (20 L) and charged into the reactor. The solution is cooled to -10°C.
-
Reductant Addition: A solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.5 M, 1.2 eq.) is added slowly via the dropping funnel over 2-3 hours, maintaining the internal temperature below -5°C.
-
Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by GC-MS to check for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, the mixture is slowly quenched by the addition of methanol (1 L) at a temperature below 0°C, followed by a saturated aqueous solution of Rochelle's salt (10 L).
-
Workup: The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 5 L).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield γ-bicyclohomofarnesal.
Key Experiment 2: Fed-Batch Fermentation for Microbial Production of a this compound Precursor
Objective: To produce a sesquiterpene precursor of this compound using a metabolically engineered strain of Saccharomyces cerevisiae.
Methodology:
-
Inoculum Preparation: A single colony of the engineered S. cerevisiae strain is used to inoculate 50 mL of seed medium in a 250 mL shake flask. The culture is grown at 30°C and 250 rpm for 24 hours.
-
Bioreactor Setup: A 10 L stirred-tank bioreactor containing 5 L of production medium is sterilized. The pH is maintained at 5.5 with the addition of 2M NaOH and 2M H₃PO₄, and the temperature is controlled at 30°C. Dissolved oxygen is maintained at 30% of air saturation by controlling the agitation speed and airflow rate.
-
Inoculation: The seed culture is transferred to the bioreactor.
-
Fed-Batch Operation: After the initial batch phase (approximately 24 hours), a concentrated feed solution containing glucose and essential nutrients is fed into the bioreactor at a controlled rate to maintain a low glucose concentration and prevent ethanol formation.
-
In-situ Product Removal: To mitigate product toxicity, 1 L of sterile dodecane is added to the bioreactor to form an organic overlay for in-situ extraction of the sesquiterpene.[13]
-
Sampling and Analysis: Samples are taken periodically from both the aqueous and organic phases to monitor cell growth (OD₆₀₀), substrate consumption, and product formation (GC-MS).
-
Harvesting and Extraction: At the end of the fermentation (typically 96-120 hours), the organic layer containing the product is separated from the fermentation broth. The broth is then extracted with an equal volume of dodecane to recover any remaining product. The combined organic extracts are then processed for purification.
Visualizations
Caption: Troubleshooting workflow for chemical synthesis scale-up.
Caption: Simplified microbial biosynthesis pathway for this compound.
Caption: High-level comparison of production workflows.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. filtrox.com [filtrox.com]
- 8. stepscience.com [stepscience.com]
- 9. Process analytical technology - Wikipedia [en.wikipedia.org]
- 10. schmidt-haensch.com [schmidt-haensch.com]
- 11. What is Process Analytical Technology (PAT)? [ust.com]
- 12. Gram-scale production of the sesquiterpene α-humulene with Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of plant sesquiterpenes in Saccharomyces cerevisiae: effect of ERG9 repression on sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
By-product analysis in the synthesis of Bicyclohomofarnesal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Bicyclohomofarnesal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two prevalent synthetic routes for this compound are:
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From a chiral enone: This pathway involves a Michael addition of potassium cyanide to the enone, followed by a Wittig reaction to introduce an exocyclic double bond, and finally, a reduction of the nitrile group to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).
-
From R-(+)-sclareolide: This approach involves the preparation of a Weinreb amide from sclareolide, followed by dehydration to form an olefin, and subsequent reduction to the desired aldehyde.
Q2: What are the primary by-products observed in the synthesis of this compound?
A2: The primary by-products are dependent on the synthetic route employed. In the route from a chiral enone, the main by-products include the over-reduced primary amine during the DIBAL-H reduction step and triphenylphosphine oxide from the Wittig reaction. For the synthesis starting from sclareolide, isomeric olefins can be formed during the dehydration step.
Q3: How can I minimize the formation of the primary amine by-product during the DIBAL-H reduction?
A3: The formation of the primary amine is a result of over-reduction of the intermediate imine. To minimize this, it is crucial to maintain a low reaction temperature, typically -78 °C (dry ice/acetone bath), and to use a stoichiometric amount (around 1.0 to 1.2 equivalents) of DIBAL-H. Slow, dropwise addition of the reducing agent is also recommended to maintain temperature control.
Q4: Triphenylphosphine oxide (TPPO) is a persistent impurity from my Wittig reaction. How can I effectively remove it?
A4: Triphenylphosphine oxide can be challenging to remove due to its polarity, which is often different from the non-polar this compound. Several methods can be employed for its removal:
-
Crystallization: TPPO is a crystalline solid. If the desired product is an oil, TPPO can sometimes be removed by crystallization from a non-polar solvent at low temperatures.
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a suitable solvent can precipitate the TPPO complex, which can then be removed by filtration.
-
Column Chromatography: Careful selection of the stationary and mobile phases in column chromatography can effectively separate this compound from TPPO. A gradient elution from a non-polar solvent to a slightly more polar solvent is often effective.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a High-Polarity By-product in the DIBAL-H Reduction Step
Symptoms:
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TLC analysis shows a significant spot at a lower Rf value compared to the expected aldehyde.
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¹H NMR spectrum shows broad signals in the amine region (~1-3 ppm).
-
GC-MS analysis reveals a peak with a mass corresponding to the primary amine of this compound.
Root Cause: Over-reduction of the nitrile to a primary amine. This is typically caused by elevated reaction temperatures or an excess of DIBAL-H.
Solutions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Strictly maintain at -78 °C | The intermediate aluminum-imine complex is stable at low temperatures, preventing a second hydride addition. |
| DIBAL-H Equivalents | 1.0 - 1.2 equivalents | Using a stoichiometric amount minimizes the chance of over-reduction. |
| Addition Rate | Slow, dropwise addition | Prevents localized warming of the reaction mixture. |
| Quenching | Quench at low temperature | Add methanol or another quenching agent at -78 °C before allowing the reaction to warm up. |
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) After Wittig Reaction
Symptoms:
-
The isolated product is a viscous oil or a semi-solid.
-
¹H NMR spectrum shows characteristic aromatic signals of TPPO between 7.4-7.8 ppm.
-
The final product weight is higher than the theoretical yield.
Root Cause: Co-elution or co-precipitation of the non-polar this compound with the moderately polar TPPO.
Solutions:
| Method | Protocol Summary | Expected Outcome |
| Precipitation with ZnCl₂ | Dissolve the crude product in a polar solvent like ethanol. Add a solution of ZnCl₂ in the same solvent. Stir and filter the precipitated [ZnCl₂(TPPO)₂] complex. | Efficient removal of TPPO, leaving the desired product in the filtrate. |
| Optimized Chromatography | Use a high-surface-area silica gel. Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). | Improved separation between the non-polar this compound and the more polar TPPO. |
| Solvent Trituration | Wash the crude product with a solvent in which this compound is soluble but TPPO is not (e.g., cold hexanes or diethyl ether). | Selective dissolution of the product, leaving behind solid TPPO. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and By-products
This protocol is designed for the qualitative and semi-quantitative analysis of the reaction mixture to identify this compound and its primary amine by-product.
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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GC-MS Instrument: An Agilent GC-MS system (or equivalent) equipped with a capillary column is recommended.
-
GC Conditions:
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
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Ramp: 10 °C/min to 280 °C.
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Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-500.
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Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks based on their retention times and mass spectra. Compare with known standards or literature data. The primary amine by-product will have a different retention time and a characteristic mass spectrum.
Protocol 2: ¹H NMR for By-product Identification
This protocol outlines the use of ¹H NMR spectroscopy to identify and differentiate this compound from its potential by-products.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified sample or crude mixture in 0.6 mL of deuterated chloroform (CDCl₃).
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NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Key Diagnostic Signals:
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This compound (Aldehyde): A characteristic singlet or triplet for the aldehydic proton between 9.5 and 10.0 ppm.
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Primary Amine By-product: Broad singlet for the -NH₂ protons between 1.0 and 3.0 ppm. The adjacent -CH₂- protons will appear as a multiplet.
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Triphenylphosphine Oxide: Multiplets in the aromatic region, typically between 7.4 and 7.8 ppm.
-
Visualizations
Caption: Experimental workflow for the synthesis and by-product analysis of this compound.
Caption: Troubleshooting logic for the DIBAL-H reduction step in this compound synthesis.
Effect of catalysts on the efficiency of Bicyclohomofarnesal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclohomofarnesal and related bicyclic sesquiterpenoids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound and related bicyclic terpenes?
A1: The synthesis of this compound and similar bicyclic terpenes is typically achieved through acid-catalyzed cyclization of a suitable acyclic precursor, such as a homofarnesol derivative. Both Brønsted acids and Lewis acids can be employed. Recently, highly Brønsted-acidic and confined catalysts, such as imidodiphosphorimidates, have shown significant promise in achieving high efficiency and stereoselectivity in analogous terpene cyclizations.
Q2: What are the typical reaction conditions for the acid-catalyzed cyclization to form this compound?
A2: Reaction conditions can vary significantly depending on the chosen catalyst and the specific substrate. Generally, the reaction is carried out in a non-polar, aprotic solvent, such as toluene or dichloromethane, at low temperatures (e.g., -78 °C to room temperature) to control selectivity and minimize side reactions. The use of fluorinated alcohols as additives has been reported to enhance the efficiency of certain Brønsted acid catalysts.
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Presence of impurities that poison the catalyst (e.g., water, basic residues). | 1. Use a fresh batch of catalyst or increase the catalyst loading. 2. Gradually increase the reaction temperature. 3. Ensure all reagents and solvents are anhydrous and free of basic impurities. |
| Formation of multiple products (low selectivity) | 1. Reaction temperature is too high. 2. Catalyst is not selective enough. 3. Substrate concentration is too high, leading to intermolecular reactions. | 1. Lower the reaction temperature. 2. Screen a variety of catalysts, including sterically hindered Brønsted acids, to improve selectivity. 3. Perform the reaction at a lower concentration. |
| Formation of rearranged or aromatized byproducts | Overly acidic conditions or prolonged reaction times can lead to carbocation rearrangements and subsequent aromatization. | 1. Use a milder acid catalyst or a catalyst with a confined active site. 2. Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| Epimerization at stereocenters | The presence of acidic protons can lead to the loss of stereochemical integrity. | 1. Use a catalyst system that promotes a concerted or highly asynchronous concerted cyclization pathway. 2. Minimize reaction time and temperature. |
| Difficulty in isolating the product | The product may be volatile or co-elute with byproducts during chromatography. | 1. Use a gentle method for solvent removal (e.g., rotary evaporation at low temperature and pressure). 2. Employ a different stationary phase or solvent system for column chromatography to improve separation. |
Catalyst Performance Data
The following table provides a hypothetical comparison of different catalyst types for the synthesis of this compound from a homofarnesol precursorto illustrate the kind of data researchers should aim to generate.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereoselectivity (d.r.) |
| SnCl₄ | 10 | -78 | 4 | 45 | 3:1 |
| TfOH | 5 | -78 | 2 | 60 | 5:1 |
| (R)-BINOL-derived Phosphoric Acid | 2 | -40 | 12 | 75 | 10:1 |
| Imidodiphosphorimidate (IDPi) | 1 | -60 | 6 | 92 | >20:1 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results for the synthesis of this compound.
Experimental Protocols
General Procedure for Brønsted Acid-Catalyzed Synthesis of this compound
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Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reagents: The acyclic precursor (e.g., a homofarnesol derivative, 1.0 eq) is dissolved in a dry, aprotic solvent (e.g., toluene, 0.05 M). The solution is cooled to the desired temperature (e.g., -60 °C).
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Initiation of the Reaction: The Brønsted acid catalyst (e.g., Imidodiphosphorimidate, 0.01-0.1 eq) is added to the stirred solution.
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Monitoring the Reaction: The reaction progress is monitored by TLC or GC analysis of quenched aliquots.
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Quenching the Reaction: Once the starting material is consumed, the reaction is quenched by the addition of a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
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Workup: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Overcoming Low Yields in Bicyclohomofarnesal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the dehydration step of Bicyclohomofarnesal synthesis.
Troubleshooting Guide
Low yields in the dehydration of the Bicyclohomofarnesol precursor to this compound are a common challenge. This guide addresses potential causes and provides systematic troubleshooting strategies.
Issue 1: Low Overall Conversion of Bicyclohomofarnesol
If a significant amount of the starting alcohol remains after the reaction, consider the following:
| Potential Cause | Troubleshooting Action | Rationale |
| Insufficiently Activated Hydroxyl Group | Ensure the dehydrating agent is fresh and used in the correct stoichiometric ratio. For acid-catalyzed reactions, confirm the acid's concentration. | The hydroxyl group is a poor leaving group and requires protonation by a strong acid or conversion to a better leaving group (e.g., a chlorosulfite ester with SOCl₂) to facilitate elimination. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). | Dehydration reactions are endothermic and require sufficient thermal energy to overcome the activation barrier.[1] |
| Inadequate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | Insufficient time will lead to incomplete conversion. |
| Presence of Water in the Reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | Water can compete with the alcohol for the dehydrating agent, reducing its effectiveness. |
Issue 2: Formation of Undesired Isomers (e.g., high endo-Bicyclohomofarnesal ratio)
The formation of a mixture of isomers, particularly the less-desired endo-isomer, is a frequent cause of low yields of the target γ-Bicyclohomofarnesal.
| Potential Cause | Troubleshooting Action | Rationale |
| Use of Protic Acids (e.g., H₂SO₄, H₃PO₄) | Switch to a dehydrating agent that favors an E2 mechanism, such as thionyl chloride (SOCl₂) in pyridine or phosphorus oxychloride (POCl₃) in pyridine. | Protic acids promote an E1 mechanism via a carbocation intermediate, which can lead to rearrangements and a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products. An E2 mechanism provides better regiochemical control.[2][3] |
| Steric Hindrance | The use of a bulky base in conjunction with the dehydrating agent can favor the formation of the less sterically hindered product. | A bulky base will preferentially abstract a proton from the less sterically hindered position, leading to the formation of the Hofmann product. |
| Reaction Temperature Too High | Optimize the reaction temperature. Higher temperatures can sometimes lead to isomerization to the thermodynamically more stable product. | While heat is necessary, excessive heat can provide enough energy to overcome the activation barrier for the formation of multiple isomers. |
Issue 3: Product Degradation or Polymerization
The appearance of dark-colored reaction mixtures or baseline material on a TLC plate can indicate product degradation.
| Potential Cause | Troubleshooting Action | Rationale |
| Prolonged Exposure to Strong Acid | Neutralize the reaction mixture promptly upon completion. | The olefinic product can be susceptible to polymerization or other side reactions in the presence of strong acid. |
| Excessively High Reaction Temperature | Maintain the reaction at the lowest effective temperature. | High temperatures can lead to thermal degradation and polymerization of the starting material and product. |
| Extended Reaction Times | Monitor the reaction closely and quench it once the starting material is consumed. | Longer reaction times increase the likelihood of side reactions and degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dehydrating agent for the synthesis of γ-Bicyclohomofarnesal?
For the dehydration of the tertiary alcohol precursor to favor the formation of γ-Bicyclohomofarnesal, reagents that promote an E2 elimination are generally preferred to minimize carbocation rearrangements and improve regioselectivity. A commonly used and effective reagent is thionyl chloride (SOCl₂) in the presence of pyridine .[4][5] Phosphorus oxychloride (POCl₃) in pyridine is another viable alternative that also proceeds via an E2 mechanism.[2][3]
Q2: Why am I getting a mixture of γ-Bicyclohomofarnesal and its endo-isomer?
The formation of a mixture of isomers is a common outcome in elimination reactions. In the case of this compound synthesis, the use of strong protic acids (like sulfuric acid) can lead to the formation of a carbocation intermediate. This intermediate can then be deprotonated at different adjacent carbons, leading to a mixture of the desired γ-isomer (exocyclic double bond) and the endo-isomer (endocyclic double bond). To favor the γ-isomer, it is recommended to use a reagent system like SOCl₂/pyridine that proceeds through a more controlled E2 mechanism.
Q3: My reaction is turning black, and the yield is very low. What is happening?
A black or dark brown reaction mixture is often an indication of decomposition or polymerization. This can be caused by several factors:
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Excessively harsh conditions: Strong acids at high temperatures can cause the starting material and the product to degrade.
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Prolonged reaction time: Leaving the reaction for too long, even at a moderate temperature, can lead to side reactions and polymerization.
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Presence of impurities: Impurities in the starting material or solvents can sometimes catalyze decomposition pathways.
To mitigate this, try using milder dehydrating agents (e.g., SOCl₂/pyridine instead of concentrated H₂SO₄), running the reaction at a lower temperature, and monitoring the reaction progress to avoid unnecessarily long reaction times.
Q4: Can I use a different base with thionyl chloride instead of pyridine?
While other amine bases like triethylamine can be used, pyridine is often preferred in this reaction. Pyridine acts as both a base to neutralize the HCl generated and as a nucleophile that can participate in the reaction mechanism to facilitate the elimination.[6] The choice of base can influence the reaction rate and product distribution, so if you are deviating from a literature procedure, it is important to optimize the conditions.
Q5: How can I purify this compound from the reaction mixture?
After the reaction is complete, the crude product is typically worked up by quenching the reaction with water or a saturated bicarbonate solution, followed by extraction with an organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product, which may contain a mixture of isomers and other byproducts, is often purified by column chromatography on silica gel .
Experimental Protocols
Protocol 1: Dehydration of Bicyclohomofarnesol using Thionyl Chloride and Pyridine (E2 Mechanism)
This protocol is designed to favor the formation of γ-Bicyclohomofarnesal by promoting an E2 elimination pathway, which can minimize carbocation rearrangements and improve regioselectivity.
Materials:
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Bicyclohomofarnesol
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Anhydrous Pyridine
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Thionyl Chloride (SOCl₂)
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Anhydrous Diethyl Ether (or Dichloromethane)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
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Dissolve Bicyclohomofarnesol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC or GC).
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Upon completion, carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.
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Extract the aqueous mixture with diethyl ether (or dichloromethane).
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Combine the organic extracts and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate γ-Bicyclohomofarnesal.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Comparison of E1 and E2 dehydration pathways for Bicyclohomofarnesol.
References
Validation & Comparative
A Comparative Analysis of Bicyclohomofarnesal and Ambroxide: Sensory and Chemical Profiles
In the landscape of fragrance chemistry, both Bicyclohomofarnesal and Ambroxide are notable for their association with the coveted scent of ambergris. While Ambroxide has been extensively studied and is widely utilized in perfumery, this compound remains a more enigmatic compound. This guide provides a detailed sensory and chemical comparison of these two molecules, aimed at researchers, scientists, and professionals in drug development and fragrance industries. The comparison synthesizes available data on their chemical properties, sensory profiles, and known olfactory mechanisms.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of this compound and Ambroxide. While both are sesquiterpenoids, their structural differences, as reflected in their molecular formulas and weights, give rise to different physical characteristics.
| Property | This compound | Ambroxide |
| CAS Number | 3243-36-5 | 6790-58-5 |
| Molecular Formula | C16H26O | C16H28O |
| Molecular Weight | 234.38 g/mol | 236.39 g/mol |
| Appearance | - | White crystals[1] |
| Boiling Point | 307 °C | 272 - 274 °C[1] |
| Melting Point | - | 74 - 77 °C[1] |
| Density | 0.94 g/mL | 0.939 g/mL at 25 °C[1] |
Sensory Profile: A Tale of Two Ambergris Notes
The sensory profiles of this compound and Ambroxide are both linked to ambergris, a rare and valuable raw material in perfumery. However, the nuances of their scents and the available data for each differ significantly.
Ambroxide is well-characterized, possessing a complex and warm olfactory profile. Its scent is often described as woody, ambery, and slightly musky[2]. This multifaceted aroma has made it a cornerstone of modern perfumery, where it is used to impart a sophisticated and long-lasting ambergris character.
In contrast, the sensory data for This compound is less definitive. It has been described as a potent ambergris odorant. However, some sources also indicate that it is "not for fragrance use," suggesting potential complexities in its application or sensory perception that are not fully understood. Further research is needed to fully elucidate its odor profile and potential in fragrance applications.
A direct quantitative comparison of their olfactory potency is hampered by the lack of publicly available olfactory threshold data for this compound. The olfactory threshold is a critical measure of a substance's odor intensity, defined as the lowest concentration detectable by the human nose.
Olfactory Signaling Pathway: The Science of Scent Perception
The perception of odorants is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. This interaction triggers a signaling cascade that results in the perception of a specific scent.
For Ambroxide , a key breakthrough has been the identification of a specific human olfactory receptor, OR7A17 , that is tuned to this molecule. This discovery provides a molecular basis for the perception of its characteristic ambergris scent. The binding of Ambroxide to OR7A17 initiates a G-protein coupled signaling pathway, leading to the generation of a neural signal that is interpreted by the brain as the distinct aroma of ambergris.
Currently, there is no publicly available information identifying a specific olfactory receptor for This compound . Understanding which receptor or combination of receptors it activates is crucial for a complete understanding of its sensory properties and for comparing its mechanism of action to that of Ambroxide.
Experimental Protocols
To ensure objective and reproducible sensory data, standardized experimental protocols are essential. The following outlines a general methodology for the sensory analysis of fragrance compounds.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific aroma-active compounds in a complex mixture.
Methodology:
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Sample Injection: A diluted solution of the fragrance compound is injected into the gas chromatograph.
-
Separation: The individual components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection: The effluent from the column is split. One portion goes to a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) to provide analytical data. The other portion is directed to an olfactory port where a trained sensory analyst sniffs the effluent and records the odor characteristics and intensity of each separated compound as it elutes.
-
Data Analysis: The data from the chemical detector (chromatogram) and the sensory analyst (aromagram) are combined to identify the specific compounds responsible for the different aspects of the fragrance's aroma.
Sensory Panel Evaluation for Odor Profile
A trained sensory panel is used to provide a detailed and consistent description of a fragrance's odor profile.
Methodology:
-
Panelist Selection and Training: A group of individuals is screened for their olfactory acuity and trained to identify and scale a wide range of odor descriptors.
-
Sample Preparation: The fragrance compounds are diluted to a standardized concentration in an odorless solvent. Samples are presented in a controlled environment to minimize sensory biases.
-
Evaluation: Panelists evaluate the samples in a blinded and randomized order. They rate the intensity of various odor attributes (e.g., woody, ambery, musky, floral) on a standardized scale.
-
Data Analysis: The ratings from all panelists are statistically analyzed to generate a comprehensive and quantitative odor profile for each compound.
Conclusion
Ambroxide stands as a well-understood and widely embraced ambergris odorant, with a clearly defined chemical and sensory profile, and a known olfactory receptor. This compound, while also associated with the scent of ambergris, presents a more ambiguous profile. The conflicting reports on its suitability for fragrance applications and the absence of quantitative sensory data, such as its olfactory threshold, highlight the need for further investigation. Future research focused on a detailed sensory evaluation of this compound, the determination of its olfactory threshold, and the identification of its corresponding olfactory receptor(s) will be crucial to fully understand its potential and to draw a more complete and direct comparison with Ambroxide.
References
- 1. Activation of the mouse odorant receptor 37 subsystem coincides with a reduction of novel environment-induced activity within the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of an olfactory receptor inhibits proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Bicyclic Sesquiterpenoids: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of natural products is a cornerstone of drug discovery and chemical research. For complex molecules like Bicyclohomofarnesal, a bicyclic sesquiterpenoid aldehyde, unambiguous structural validation is critical for understanding its biological activity and for guiding synthetic efforts. While a dedicated single-crystal X-ray diffraction study for this compound is not widely available in public databases, this guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, using a representative bicyclic sesquiterpenoid as a model.
X-ray crystallography is widely regarded as the definitive method for determining molecular structure, providing a detailed atomic-level picture.[1] However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain for many natural products.[2] Consequently, researchers often rely on a combination of spectroscopic techniques to elucidate molecular structures. This guide compares the capabilities, requirements, and outputs of X-ray crystallography with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical method for structure determination depends on the nature of the compound, the information required, and the available sample. The following table summarizes the key characteristics of the most powerful techniques used for this purpose.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Principle | Diffraction of X-rays by electrons in a crystal lattice.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[4] | Absorption of infrared radiation, causing molecular vibrations. |
| Information Obtained | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[3] | Detailed connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[2] | Molecular weight and elemental composition (with high resolution), and fragmentation patterns for structural clues. | Presence of specific functional groups (e.g., C=O, O-H, C-H). |
| Sample Requirements | High-quality single crystal (typically 0.05-0.5 mm).[5] | Soluble sample in deuterated solvent (mg to sub-mg quantities). | Small sample amount (µg to ng), can be in solid, liquid, or gas phase. | Small sample amount (mg), can be solid, liquid, or gas. |
| Resolution/Accuracy | Atomic resolution (typically < 1 Å). | Provides detailed information on local atomic environments and connectivity. | High mass accuracy (< 5 ppm) for elemental composition. | Identifies functional groups based on characteristic absorption frequencies. |
| Key Advantages | Provides the most definitive and complete 3D structural information.[1] | Non-destructive and provides data on the molecule's structure and dynamics in solution, its natural state.[6] | Extremely high sensitivity and provides the exact molecular formula.[4] | Fast, simple, and provides a quick "fingerprint" of the functional groups present. |
| Key Limitations | Requires well-ordered single crystals, which can be difficult to grow.[2] | Can be complex to interpret for large molecules and does not directly provide a single 3D structure without computational modeling.[6] | Does not provide information on stereochemistry or atom connectivity. | Provides limited information on the overall molecular skeleton. |
Experimental Protocols
Detailed and rigorous experimental procedures are essential for obtaining high-quality data for structural elucidation. Below are representative protocols for each of the key techniques discussed.
Single-Crystal X-ray Crystallography
This protocol outlines the major steps for determining the structure of a small organic molecule like a bicyclic sesquiterpenoid.
I. Crystal Growth:
-
Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, hexane).
-
Employ a slow crystallization technique. The most common method is slow evaporation, where the solvent is allowed to evaporate from an open or partially covered vial over several days to weeks in a vibration-free environment. Other methods include vapor diffusion and cooling of a saturated solution.
-
Monitor for the formation of single, well-formed crystals with sharp edges and clear faces.
II. Crystal Selection and Mounting:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects.
-
Coat the selected crystal in a cryoprotectant oil (e.g., paraffin oil) to prevent solvent loss and ice formation during data collection.
-
Mount the crystal on a loop (e.g., a MiTeGen MicroLoop™) attached to a goniometer head.
III. Data Collection:
-
Place the mounted crystal on the diffractometer. A modern instrument is typically equipped with a CCD or CMOS detector and uses a focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.7107 Å, or Cu Kα, λ = 1.5418 Å).[3]
-
Cool the crystal to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal quality.
-
Execute a full data collection strategy, which involves rotating the crystal through a series of angles and collecting diffraction patterns at each orientation to measure the intensities of a large number of unique reflections.
IV. Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the reflection intensities and apply corrections for factors like absorption.
-
Use software such as SHELXT or Olex2 to solve the phase problem and generate an initial electron density map.
-
Build an atomic model into the electron density map, identifying the positions of all non-hydrogen atoms.
-
Refine the model against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL). This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data, typically expressed as an R-value.[3]
NMR Spectroscopy for Structural Elucidation
I. Sample Preparation:
-
Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
II. Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe proton signals, their chemical shifts, integrations, and coupling patterns.
-
Acquire a 1D ¹³C NMR spectrum, often with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire two-dimensional (2D) NMR spectra to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing key information on stereochemistry.
-
III. Spectral Interpretation:
-
Analyze the ¹H and ¹³C chemical shifts to infer the electronic environment of the nuclei.
-
Use COSY data to trace out spin systems within the molecule.
-
Combine HSQC and HMBC data to connect these spin systems and build the complete carbon framework.
-
Use NOESY data to determine the relative stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS)
I. Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
II. Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in a high-resolution mode (e.g., using a Time-of-Flight (TOF) or Orbitrap analyzer).
III. Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass, providing the molecular formula of the compound.
Visualizing the Workflow
Diagrams are essential for illustrating complex experimental and logical workflows. The following have been generated using the DOT language to meet the specified requirements.
Caption: Workflow for 3D structure determination using single-crystal X-ray crystallography.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 6. news-medical.net [news-medical.net]
Comparative Analysis of Synthetic Routes to the Ambergris Odorant, γ-Bicyclohomofarnesal
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. This guide provides a comparative analysis of distinct synthetic pathways to γ-Bicyclohomofarnesal, a potent and commercially significant ambergris odorant. We will delve into the experimental details, quantitative performance, and logical flow of three prominent routes, enabling an informed selection for specific research and development needs.
γ-Bicyclohomofarnesal, with the IUPAC name (1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthaleneacetaldehyde, is a valuable bicyclic sesquiterpenoid aldehyde prized for its characteristic ambergris aroma. Its synthesis has been approached from various precursors, each presenting a unique set of advantages and challenges. This analysis focuses on three key starting materials: R-(+)-sclareolide, a chiral enone, and podocarpic acid.
Quantitative Performance of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to γ-Bicyclohomofarnesal, offering a direct comparison of their efficiencies.
| Starting Material | Key Intermediates | Number of Steps | Overall Yield (%) |
| R-(+)-Sclareolide | Weinreb's Amide, Unsaturated Amides | 3 | 47% |
| Chiral Enone | Keto Nitrile, Methylene Nitrile | 3 | 58% |
| Podocarpic Acid | Not explicitly detailed | Multiple | 7% |
Detailed Experimental Protocols
Route 1: From R-(+)-Sclareolide
This three-step synthesis offers a straightforward and competitive approach to γ-Bicyclohomofarnesal.[1]
Step 1: Synthesis of Weinreb's Amide (9)
-
To a solution of R-(+)-sclareolide in a suitable solvent, add N,O-Dimethylhydroxylamine hydrochloride and a suitable organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) at a controlled temperature.
-
The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield Weinreb's amide 9.
Step 2: Dehydration of Tertiary Alcohol to Unsaturated Amides (10 and 11)
-
The purified Weinreb's amide 9 is dissolved in a suitable solvent and treated with a dehydrating agent (e.g., thionyl chloride in pyridine or Martin's sulfurane) at a low temperature.
-
The reaction is allowed to warm to room temperature and stirred for a set period.
-
The reaction is quenched, and the product is extracted.
-
The combined organic extracts are washed, dried, and concentrated.
-
The resulting mixture of unsaturated amides (10 and 11) is separated by column chromatography.
Step 3: Reduction to γ-Bicyclohomofarnesal (1)
-
The isolated unsaturated amide corresponding to the precursor of γ-Bicyclohomofarnesal is dissolved in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran).
-
The solution is cooled to 0°C, and a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The excess reducing agent is carefully quenched, and the product is extracted.
-
The organic layer is washed, dried, and concentrated to give the crude aldehyde.
-
Purification by column chromatography yields the final product, γ-Bicyclohomofarnesal (1).
Route 2: From a Chiral Enone
This pathway proceeds in three steps with a notable overall yield of 58%.
Step 1: Conjugate Addition of Cyanide to the Chiral Enone
-
The chiral enone is treated with potassium cyanide (KCN) in a suitable solvent to effect a conjugate addition.
-
This reaction introduces the nitrile group and sets the stage for the subsequent homologation.
-
The resulting keto nitrile is isolated and purified.
Step 2: Introduction of the Exocyclic Double Bond
-
The keto nitrile is subjected to a Wittig reaction using methyltriphenylphosphonium bromide in the presence of a strong base, such as sodium hydride (NaH).
-
This step converts the ketone functionality into an exocyclic methylene group, yielding the methylene nitrile.
Step 3: Reduction of the Nitrile to the Aldehyde
-
The methylene nitrile is reduced to γ-Bicyclohomofarnesal using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H).
-
This final step selectively reduces the nitrile to the corresponding aldehyde, completing the synthesis.
Route 3: From Podocarpic Acid
Comparative Workflow of Synthetic Routes
The following diagram illustrates the logical flow and comparison of the three synthetic routes to γ-Bicyclohomofarnesal.
Caption: Comparative workflow of synthetic routes to γ-Bicyclohomofarnesal.
Conclusion
This comparative analysis highlights that the synthetic routes to γ-Bicyclohomofarnesal from R-(+)-sclareolide and a chiral enone are the most efficient, with reported overall yields of 47% and 58%, respectively, over three steps. The route from sclareolide is well-documented and offers a practical approach. The synthesis starting from a chiral enone appears to be the most efficient in terms of yield, although detailed experimental conditions require further investigation of the primary literature. The route from podocarpic acid, with a significantly lower yield, is less competitive for large-scale production but may be of interest for specific applications where this starting material is readily available. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of the starting material, the desired scale of the synthesis, and the specific capabilities of the research or production facility.
References
Comparative Analysis of the Biological Activities of Labdane Diterpenes: A Focus on Andrographolide and Sclareol
A notable gap in the scientific literature exists regarding the biological activity of Bicyclohomofarnesal. Despite its classification as a labdane-related diterpenoid, extensive searches of chemical databases and scientific publications have yielded no significant data on its cytotoxic, anti-inflammatory, or antimicrobial properties. This compound is primarily documented as a synthetic fragrance ingredient. In light of this, the following guide provides a comparative analysis of two well-researched labdane diterpenes, Andrographolide and Sclareol, for which a substantial body of experimental data is available.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of the biological activities of Andrographolide and Sclareol. The information is presented to facilitate an objective evaluation of their therapeutic potential, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Biological Activities of Andrographolide and Sclareol
Andrographolide, the principal bioactive component of Andrographis paniculata, and Sclareol, a natural diterpene found in Salvia sclarea, have both demonstrated a range of biological effects. The following table summarizes their activities across cytotoxic, anti-inflammatory, and antimicrobial assays, presenting key quantitative data for direct comparison.
| Compound | Biological Activity | Assay | Cell Line / Organism | IC50 / MIC | Reference |
| Andrographolide | Cytotoxicity | MTT Assay | MDA-MB-231 (Breast Cancer) | 51.98 µM (24h), 30.28 µM (48h) | |
| MTT Assay | MCF-7 (Breast Cancer) | 63.19 µM (24h), 32.90 µM (48h) | [1][2] | ||
| MTT Assay | CACO-2 (Colorectal Cancer) | 32.46 µg/mL | [3] | ||
| MTT Assay | Oral Cancer (KB) | 106.2 µg/mL | [4] | ||
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 7.4 µM | [5] | |
| TNF-α Inhibition | RAW 264.7 Macrophages | 23.3 µM | [5] | ||
| TNF-α Inhibition | THP-1 (Human Monocytes) | 21.9 µM | [6] | ||
| Sclareol | Cytotoxicity | MTT Assay | H1688 (Small Cell Lung Cancer) | 42.14 µM (24h) | [7] |
| MTT Assay | H146 (Small Cell Lung Cancer) | 69.96 µM (24h) | [7] | ||
| MTT Assay | MG63 (Osteosarcoma) | 65.2 µM (12h) | [8] | ||
| MTT Assay | MCF-7 (Breast Cancer) | 31.11 µM (24h), 27.65 µM (48h) | |||
| MTT Assay | A549 (Lung Cancer, Hypoxia) | 18 µg/mL (24h), 8 µg/mL (48h) | [9] | ||
| Antimicrobial | Microdilution | Candida albicans | 50 µg/mL (MIC, 24h) | [10][11] | |
| Microdilution | Candida auris | 50 µg/mL (MIC, 24h) | [10] | ||
| Microdilution | Candida parapsilosis | 50 µg/mL (MIC, 24h) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the presented data.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Andrographolide or Sclareol) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of an appropriate solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[9][12]
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (visible growth) is observed.[10][11]
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 105 cells/mL and allow them to adhere overnight.[13]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[13]
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[13]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[13]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: NF-κB Signaling Pathway and the inhibitory action of Andrographolide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Sclareol Against Small Cell Lung Carcinoma and the Related Mechanism: In Vitro and In Vivo Studies | Anticancer Research [ar.iiarjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti- Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast-Hyphal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Olfactory Fingerprint: A Comparative Guide to the GC-O Analysis of Bicyclohomofarnesal
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance and aroma analysis, discerning the specific contribution of each volatile and semi-volatile compound to an overall scent profile is paramount. Bicyclohomofarnesal, a sesquiterpenoid of interest in various research and development sectors, presents a unique analytical challenge due to its complex structure and potential for nuanced olfactory characteristics. This guide provides a comprehensive comparison of Gas Chromatography-Olfactometry (GC-O) with other analytical techniques for the characterization of this compound and structurally similar compounds. We present supporting experimental data from analogous compounds, detailed experimental protocols, and visualizations to aid in methodological selection and implementation.
Unveiling the Aroma: GC-O in Context
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[1][2] This dual approach allows for the identification of odor-active compounds within a complex mixture, providing invaluable data that instrumental detectors alone cannot.[1][3]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific research question. For the analysis of semi-volatile compounds like this compound, a comparison of GC-O with other common methods is crucial.
| Technique | Principle | Information Provided | Advantages for this compound Analysis | Limitations |
| GC-Olfactometry (GC-O) | Separates volatile compounds by GC, with a human assessor sniffing the effluent to detect and describe odors.[1][2] | Odor description, odor activity, detection threshold (sensory). | Directly identifies odor-active compounds; provides nuanced sensory data crucial for fragrance applications.[1] | Subjective nature of human perception; requires trained panelists; not inherently quantitative for concentration. |
| GC-Mass Spectrometry (GC-MS) | Separates compounds by GC and identifies them based on their mass-to-charge ratio. | Molecular weight, fragmentation pattern, compound identification, quantification. | Provides definitive structural information for compound identification; widely available and highly sensitive.[4][5] | Does not provide information on the odor of the compound; compounds present at high concentrations may not be odor-active. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase. | Quantification, purification of non-volatile or thermally labile compounds. | Suitable for thermally sensitive compounds that may degrade under GC conditions. | Not ideal for volatile compound analysis; does not provide direct odor information. |
| Electronic Nose (eNose) | An array of chemical sensors that respond to volatile compounds, creating a "fingerprint" of the aroma. | Overall aroma profile, classification and discrimination of samples. | Rapid screening and quality control. | Does not identify individual odor compounds; requires extensive training and calibration. |
The Scent Profile of Analagous Compounds
In the absence of specific data for this compound, examining the odor profiles of structurally similar bicyclic sesquiterpenoids, such as drimane-type compounds, can provide valuable insights into its likely olfactory characteristics. These compounds often exhibit complex woody and amber notes.[6][7][8]
| Compound Family | Representative Compounds | Typical Odor Descriptors | Relevance to this compound |
| Drimane Sesquiterpenoids | Drimenol | Woody, characteristic[9] | Shares the bicyclo[4.4.0]decane (decalin) core structure with this compound.[10][11][12] |
| Amber-Woody Odorants | Norlimbanol® | Strong amber, woody[7] | Possesses a bicyclic structure and exhibits the type of complex odor profile that might be expected. |
| Muurolane/Cadinane Sesquiterpenes | 4βH-muurol-9-en-15-al | Woody, herbal | Bicyclic sesquiterpenoids found in essential oils, demonstrating the diversity of odors within this class.[13] |
Experimental Protocol: GC-O Analysis of this compound
This protocol is a generalized procedure suitable for the analysis of a high-boiling point, potentially viscous compound like this compound.
1. Sample Preparation
Due to the semi-volatile nature of this compound, appropriate sample preparation is critical to ensure accurate and reproducible results.
-
Solvent Selection: Choose a solvent with a low boiling point that does not interfere with the analyte peaks. Hexane or methanol are common choices depending on the polarity of the compound and any co-eluting substances.[14][15]
-
Dilution: Prepare a 1% solution of the this compound sample in the chosen solvent. For viscous samples, gentle warming or sonication may be necessary to ensure complete dissolution.[14]
-
Injection Volume: A standard injection volume of 1 µL is typically used.
2. GC-O System and Parameters
-
Gas Chromatograph: An Agilent 7890 GC or equivalent, equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).
-
Column: A non-polar or medium-polarity column is recommended for the separation of sesquiterpenoids. A common choice is a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a DB-HeavyWAX for more polar compounds.[16]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Inlet: Splitless mode at 250 °C.
-
Effluent Splitting: The column effluent is split 1:1 between the FID and the ODP using a deactivated fused silica Y-splitter.
-
Transfer Line: The transfer line to the ODP should be heated to 250 °C to prevent condensation of the analytes.[2]
-
Olfactory Detection Port (ODP): Humidified air should be supplied to the ODP at a flow rate of 30-50 mL/min to prevent nasal dehydration of the panelists.
3. Olfactometry
-
Panelists: A panel of 3-5 trained assessors with demonstrated olfactory acuity should be used.
-
Data Acquisition: As the chromatogram runs, each panelist will sniff the ODP effluent and record the retention time, odor descriptor, and intensity of each perceived odor. Intensity can be rated on a scale (e.g., 0-5, where 0 is no odor and 5 is a very strong odor).
-
Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, serial dilutions of the sample can be prepared and analyzed by GC-O. The highest dilution at which an odor is still detected is the flavor dilution (FD) factor.
Visualizing the Workflow
Caption: A flowchart of the GC-O analysis process.
Conclusion
The analysis of this compound and other sesquiterpenoids requires a multi-faceted analytical approach. While GC-MS provides essential structural identification and quantification, GC-O is indispensable for understanding the sensory impact of these compounds. By employing the comparative data and detailed protocols outlined in this guide, researchers can effectively characterize the olfactory properties of this compound and make informed decisions in the development of new fragrances, flavors, and other commercial products. The use of analogous compound data provides a strong foundation for initial investigations, paving the way for more targeted and efficient analysis.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. Odor Descriptor Listing for woody [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Odor Descriptor Listing for amber [thegoodscentscompany.com]
- 9. (-)-drimenol, 468-68-8 [thegoodscentscompany.com]
- 10. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cjnmcpu.com [cjnmcpu.com]
- 12. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. agilent.com [agilent.com]
A Comparative Analysis of Bicyclohomofarnesal and Other Key Ambergris Odorants
A deep dive into the chemical and olfactory properties of Bicyclohomofarnesal, Ambroxan, Ambrettolide, and Cashmeran, providing researchers, scientists, and drug development professionals with a comprehensive guide to these sought-after ambergris fragrance compounds.
The enigmatic and highly prized scent of ambergris has captivated perfumers and scientists for centuries. Arising from a metabolic product of the sperm whale, its complex, warm, and sensual aroma is attributed to a mixture of volatile compounds. While natural ambergris is rare and ethically fraught, synthetic chemistry has provided a palette of molecules that capture its essence. This guide offers a detailed comparison of γ-Bicyclohomofarnesal with other prominent synthetic ambergris odorants: Ambroxan, Ambrettolide, and Cashmeran. We will explore their chemical structures, olfactory profiles, and key performance metrics, supported by experimental data and methodologies.
Chemical Structures of Key Ambergris Odorants
The molecular architecture of these compounds is fundamental to their distinct olfactory characteristics. Below are the 2D chemical structures of the ambergris odorants discussed in this guide.
Figure 1: Chemical Structures
-
a) γ-Bicyclohomofarnesal:
-
IUPAC Name: 2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde
-
Molecular Formula: C₁₆H₂₆O
-
-
b) Ambroxan:
-
IUPAC Name: 3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan
-
Molecular Formula: C₁₆H₂₈O
-
-
c) Ambrettolide:
-
IUPAC Name: Oxacycloheptadec-10-en-2-one
-
Molecular Formula: C₁₆H₂₈O₂
-
-
d) Cashmeran:
-
IUPAC Name: 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one
-
Molecular Formula: C₁₄H₂₂O
-
Comparative Olfactory Performance
The efficacy of an odorant is determined by several key parameters, including its odor detection threshold, odor profile, and substantivity. The following table summarizes the available quantitative data for a direct comparison of this compound and its alternatives.
| Odorant | Odor Detection Threshold | Odor Profile | Substantivity (Odor Life on Smelling Strip) |
| γ-Bicyclohomofarnesal | Data not available | Potent ambergris odor[1] | Data not available |
| Ambroxan | 0.3 ppb (in air)[2][3] | Woody, ambergris, dry, root-like[4] | 750 hours[4] |
| Ambrettolide | 0.3 ng/L (in air)[5] | Musky, ambrette seed, rich, sweet, floral[2] | > 172 hours[1] |
| Cashmeran | Data not available | Diffusive, spicy, musky, woody, with floral and fruity nuances[2][6] | 48 hours[1][6] |
Olfactory Receptor Interactions and Signaling
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. This binding event initiates a downstream signaling cascade, leading to the perception of smell in the brain.
A specific human olfactory receptor, OR7A17, has been identified as being narrowly tuned to (-)-Ambroxide, a key component of ambergris odor. The activation of this receptor is linked to the pleasant perception of ambergris. While specific binding affinity data (such as Kd values) for these ambergris odorants to their respective receptors are not widely available in the public domain, the identification of OR7A17 provides a valuable tool for future in-vitro assays to quantify and compare the binding potencies of this compound and other ambergris odorants.
The general olfactory signaling pathway is depicted in the following diagram:
Experimental Protocols
To ensure the objective comparison of ambergris odorants, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of these fragrance materials.
Determination of Odor Detection Threshold by Dynamic Olfactometry
This method is used to determine the concentration at which an odorant is perceptible to a human panel.
Workflow:
Detailed Steps:
-
Panelist Selection and Training: A panel of assessors is selected based on their olfactory acuity and trained to recognize and rate the intensity of different odors consistently.
-
Sample Preparation: A stock solution of the odorant is prepared in a suitable, odorless solvent (e.g., dipropylene glycol). A series of dilutions are then made from this stock solution.
-
Olfactometer Setup: A dynamic olfactometer is used to present the diluted odorant to the panelists. The instrument precisely mixes the odorous air with a stream of purified, odorless air at different ratios.
-
Sensory Testing: Panelists are presented with a series of ascending concentrations of the odorant, interspersed with blanks (odorless air). A forced-choice method, such as the triangular forced-choice method, is often employed where the panelist must choose the one odorous sample from three, two of which are blanks.
-
Data Analysis: The responses of the panelists at each concentration are recorded. The odor detection threshold is typically defined as the concentration at which 50% of the panel can detect the odor. This is calculated using statistical methods, such as probit analysis.
Evaluation of Substantivity on a Smelling Strip
This protocol measures the longevity of an odorant on a neutral substrate, providing a standardized measure of its substantivity.
Workflow:
Detailed Steps:
-
Preparation of Materials: Standardized paper smelling strips and solutions of the odorants in a volatile solvent like ethanol (typically at 10% concentration) are prepared.
-
Application: Each smelling strip is dipped into the respective odorant solution for a controlled duration and to a specific depth to ensure consistent loading.
-
Evaluation Over Time: The smelling strips are placed in a controlled environment (constant temperature and humidity, free of drafts and extraneous odors). At predetermined time intervals (e.g., every hour for the first 8 hours, then every 24 hours), a panel of trained evaluators assesses the odor intensity of each strip.
-
Determination of Odor Life: The time at which the characteristic odor of the material is no longer detectable by a consensus of the panel is recorded as the odor life or substantivity on the smelling strip.
Conclusion
This comparative guide provides a foundational understanding of this compound in the context of other significant ambergris odorants. While this compound is recognized for its potent ambergris character, a complete quantitative comparison is currently limited by the lack of publicly available data on its odor detection threshold and a directly comparable measure of substantivity. Ambroxan stands out for its exceptionally low odor threshold and remarkable longevity, making it a highly efficient and impactful material. Ambrettolide, with its distinct musky and fruity nuances, also demonstrates a low odor threshold and excellent fixative properties. Cashmeran offers a complex, spicy-musky profile with moderate substantivity.
For researchers and professionals in fragrance development, the choice of an ambergris odorant will depend on the desired olfactory profile, performance requirements, and cost considerations. Further research to determine the odor threshold of this compound and to conduct side-by-side substantivity and receptor binding affinity studies would provide a more complete and invaluable dataset for the fragrance industry. The provided experimental protocols offer a standardized framework for conducting such future investigations.
References
- 1. fraterworks.com [fraterworks.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. umbrex.com [umbrex.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Ambrettolide, an expensive isolate. | by Fulvio Ciccolo | Medium [medium.com]
- 6. An odorant receptor for a key odor constituent of ambergris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Catalysts in the Enantioselective Synthesis of Bicyclic Terpenoids Analogous to Bicyclohomofarnesal
The synthesis of bicyclic terpenoids, a class of natural products with diverse biological activities, often relies on a key polyene cyclization step. The challenge lies in controlling the stereochemistry of the newly formed chiral centers. This guide examines the performance of two major classes of chiral catalysts—Brønsted acids and biocatalysts—in the enantioselective cyclization of farnesol and homofarnesal, providing a framework for approaching the synthesis of Bicyclohomofarnesal and related compounds.
Performance of Chiral Catalysts in Analogous Bicyclic Terpenoid Synthesis
The efficacy of different chiral catalysts in the enantioselective cyclization of homofarnesol and farnesol is summarized in the table below. The data highlights the catalyst type, substrate, major bicyclic product, and the corresponding yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).
| Catalyst Type | Catalyst Name | Substrate | Major Bicyclic Product | Yield (%) | d.r. | e.e. (%) |
| Chiral Brønsted Acid | Imidodiphosphorimidate (IDPi) | (3E,7E)-Homofarnesol | (-)-Ambrox | 54 | >20:1 | 90 |
| Biocatalyst | Squalene-Hopene Cyclase (SHC) | Farnesol | Drimane-8,11-diol | 45 (product ratio) | N/A | N/A |
| Biocatalyst | Squalene-Hopene Cyclase (SHC) | Farnesol | Drimenol | 7 (product ratio) | N/A | N/A |
| Biocatalyst | Squalene-Hopene Cyclase (SHC) | Farnesol | Albicanol | N/A | N/A | N/A |
Note: Data for this compound synthesis is not available. The presented data is for the synthesis of structurally similar bicyclic terpenoids.
Experimental Workflow and Methodologies
The successful application of these chiral catalysts hinges on precise experimental protocols. Below are the detailed methodologies for the key experiments cited in the comparison table.
General Experimental Workflow
The synthesis of bicyclic terpenoids from acyclic precursors like homofarnesal or farnesol using chiral catalysts generally follows the workflow depicted below. The process involves the preparation of the substrate and catalyst, the cyclization reaction under controlled conditions, and subsequent purification and analysis of the products.
Caption: General workflow for the chiral catalyst-mediated synthesis of bicyclic terpenoids.
Detailed Experimental Protocols
1. Chiral Brønsted Acid Catalyzed Cyclization of (3E,7E)-Homofarnesol
This protocol is based on the synthesis of (-)-Ambrox using a confined imidodiphosphorimidate (IDPi) catalyst.[1][2][3]
-
Catalyst: (S,S)-IDPi
-
Substrate: (3E,7E)-Homofarnesol
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Perfluorotoluene (PFTB)
-
Procedure:
-
To a solution of the (S,S)-IDPi catalyst (2 mol%) in the chosen fluorinated solvent, a solution of (3E,7E)-homofarnesol is added at a controlled temperature (e.g., -40 °C).
-
The reaction mixture is stirred at this temperature for a specified duration.
-
The reaction is quenched, typically with a basic solution.
-
The crude product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The residue is purified by column chromatography to isolate (-)-Ambrox.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral gas chromatography or high-performance liquid chromatography (HPLC).
-
2. Biocatalytic Cyclization of Farnesol
This protocol describes the enzymatic cyclization of farnesol using squalene-hopene cyclase (SHC).[4]
-
Catalyst: Recombinant Squalene-Hopene Cyclase (SHC) from Alicyclobacillus acidocaldarius.
-
Substrate: Farnesol
-
Buffer: A suitable buffer system to maintain the enzyme's activity (e.g., phosphate buffer).
-
Procedure:
-
Farnesol is emulsified in the buffer, often with the aid of a detergent.
-
The recombinant SHC enzyme is added to the substrate emulsion.
-
The reaction mixture is incubated at a specific temperature (e.g., 37 °C) for a set period.
-
The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried and concentrated.
-
The product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different bicyclic terpenoid products.
-
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Brønsted acid-catalyzed cyclization is dictated by the chiral environment created by the catalyst, which guides the folding of the acyclic precursor into a specific conformation leading to the desired stereoisomer. This process is often rationalized by the Stork-Eschenmoser hypothesis for polyene cyclizations.
Caption: Logical flow of the chiral Brønsted acid-catalyzed enantioselective cyclization.
Conclusion
The enantioselective synthesis of bicyclic terpenoids analogous to this compound can be successfully achieved using both chiral Brønsted acids and biocatalysts. The imidodiphosphorimidate (IDPi) catalyst has demonstrated exceptional performance in the cyclization of homofarnesal, affording high yields, and excellent diastereoselectivity and enantioselectivity. On the other hand, squalene-hopene cyclase offers a biocatalytic route to a variety of bicyclic products from farnesol, showcasing the potential of enzymatic transformations.
The choice of catalyst will depend on the specific target molecule, desired stereoisomer, and the scalability of the process. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute synthetic strategies for the stereocontrolled construction of this compound and other complex bicyclic terpenoids. Further research into the development of new chiral catalysts, including Lewis acids, for these transformations will undoubtedly expand the synthetic chemist's toolkit.
References
Evaluating Bicyclohomofarnesal: A Comparative Guide to its Fixative Properties in Perfumery
For Researchers, Scientists, and Fragrance Development Professionals
In the intricate world of perfumery, the longevity and evolution of a scent are as crucial as its initial impression. Fixatives are the unsung heroes in this regard, anchoring volatile aromatic compounds and ensuring a fragrance's character endures. This guide provides a comparative evaluation of Bicyclohomofarnesal, a synthetic woody-amber fixative, against other commonly used alternatives. While direct comparative quantitative data is proprietary and not publicly available, this guide outlines the standardized experimental protocols necessary to generate such data, alongside a qualitative comparison based on existing knowledge.
Understanding Fixatives and their Mechanism
Fixatives are substances with low volatility that, when added to a perfume composition, slow down the evaporation rate of more volatile fragrance ingredients.[1][2] Their primary function is to increase the tenacity of a fragrance, allowing the scent to linger on the skin for an extended period.[1] The mechanism of fixation is attributed to the formation of weak intermolecular forces, such as van der Waals forces, between the fixative molecules and the more volatile aroma compounds. This interaction effectively "holds" the lighter molecules, preventing their rapid dissipation into the atmosphere.
Contenders in Fixation: this compound and its Alternatives
This compound, with its characteristic ambergris and woody scent profile, is a popular choice in modern perfumery for imparting warmth and tenacity. It belongs to the family of synthetic woody-amber molecules, a group that has become indispensable for creating long-lasting and diffusive fragrances.
For a comprehensive evaluation, this compound is compared against three widely used synthetic fixatives with overlapping and distinct olfactory and functional properties:
-
Ambroxan: A highly valued synthetic substitute for ambergris, known for its powerful, persistent, and elegant amber-woody and musky scent.[1][3] It is often used to impart a sophisticated and long-lasting dry-down to a fragrance.[1]
-
Iso E Super: A versatile and widely used synthetic molecule with a smooth, woody, and amber-like aroma. It is prized for its ability to add volume and diffusion to a fragrance, often described as a "velvety" and "skin-like" scent.
-
Galaxolide: A popular polycyclic musk with a clean, sweet, and slightly floral musk odor. It is a workhorse in the fragrance industry, valued for its excellent fixative properties and its ability to enhance and round out a wide variety of fragrance compositions.
Qualitative Comparison of Fixative Properties
While quantitative data from head-to-head studies is scarce, a qualitative comparison based on industry knowledge and available literature provides valuable insights into the performance of these fixatives.
| Fixative | Scent Profile | Primary Function | Perceived Longevity | Olfactory Contribution |
| This compound | Woody, Ambergris | Fixation, Warmth | High | Adds a rich, warm, and slightly animalic ambergris character. |
| Ambroxan | Ambergris, Woody, Musky | Fixation, Elegance, Diffusion | Very High | Provides a powerful and sophisticated ambergris note with excellent substantivity.[1][3] |
| Iso E Super | Woody, Amber, Velvety | Diffusion, Volume, Fixation | Moderate to High | Enhances the overall fragrance, adding a smooth and radiant woody character. |
| Galaxolide | Musk, Sweet, Floral | Fixation, Enhancement | High | Lends a clean and lasting muskiness, effective in a broad range of fragrance types. |
Experimental Protocols for Quantitative Evaluation
To generate robust, comparative data on the fixative properties of this compound and its alternatives, a combination of instrumental analysis and sensory evaluation is required. The following protocols outline the methodologies for such a study.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is the gold standard for quantitatively measuring the evaporation rate of volatile compounds from a fragrance formulation over time.
Objective: To determine the effect of each fixative on the evaporation rate of a model top-note compound (e.g., Linalool, a common floral and citrus scent).
Methodology:
-
Preparation of Fragrance Solutions:
-
Prepare a simple fragrance base containing a model top-note compound (e.g., 5% Linalool in ethanol).
-
Create separate solutions by adding a standardized concentration (e.g., 2%) of each fixative (this compound, Ambroxan, Iso E Super, Galaxolide) to the fragrance base. A control solution with no fixative should also be prepared.
-
-
Sample Application:
-
Apply a precise and equal volume of each fragrance solution to a standardized substrate (e.g., a filter paper disc or a synthetic skin membrane) placed within a headspace vial.
-
-
Headspace Sampling:
-
Seal the vials and incubate at a constant temperature (e.g., 32°C to simulate skin temperature).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), collect a sample of the vapor phase (headspace) above the substrate using a solid-phase microextraction (SPME) fiber or a gas-tight syringe.
-
-
GC-MS Analysis:
-
Inject the collected headspace sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the volatile compounds, and the MS will identify and quantify the amount of the model top-note compound (Linalool) present in the headspace at each time point.
-
-
Data Analysis:
-
Plot the concentration of the top-note compound in the headspace as a function of time for each fixative and the control.
-
A slower decrease in the concentration of the top-note indicates a more effective fixative. The data can be used to calculate the percentage reduction in evaporation rate for each fixative compared to the control.
-
Sensory Evaluation: Trained Panel Assessment
Instrumental analysis provides quantitative data on volatility but does not capture the human perception of scent longevity and intensity. Sensory evaluation by a trained panel is essential for a comprehensive assessment.
Objective: To evaluate the perceived intensity and longevity of a fragrance composition containing different fixatives.
Methodology:
-
Panel Selection and Training:
-
Recruit a panel of individuals (typically 10-15) with demonstrated olfactory acuity.
-
Train the panelists to identify and rate the intensity of specific fragrance attributes using a standardized scale (e.g., a 0-100 line scale where 0 is no perceived scent and 100 is extremely strong).
-
-
Fragrance Preparation:
-
Prepare a complete fragrance formulation (including top, middle, and base notes).
-
Create different versions of the fragrance, each containing one of the fixatives at a standardized concentration. A control fragrance with no added fixative should also be included.
-
-
Sample Application:
-
Apply a standardized amount of each fragrance to the forearms of the panelists in a randomized and double-blind manner. The application sites should be marked.
-
-
Sensory Assessment:
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), panelists will smell the application sites and rate the overall intensity of the fragrance and the intensity of specific notes (e.g., the top notes).
-
-
Data Analysis:
-
Calculate the mean intensity scores for each fragrance at each time point.
-
Plot the mean intensity scores over time to create "sensory decay curves."
-
Statistical analysis (e.g., ANOVA) can be used to determine if there are significant differences in perceived longevity and intensity between the fragrances containing different fixatives.
-
Conclusion
This compound is a valuable synthetic fixative that contributes a desirable woody-amber character and enhances the longevity of perfume compositions. While it stands as a strong performer in its category, a comprehensive evaluation against alternatives like Ambroxan, Iso E Super, and Galaxolide requires rigorous, data-driven analysis. The experimental protocols outlined in this guide provide a framework for researchers and fragrance developers to generate the necessary quantitative and qualitative data to make informed decisions in their formulation efforts. The choice of fixative will ultimately depend on the desired olfactory profile, performance targets, and creative direction of the final fragrance.
References
Head-to-head comparison of Bicyclohomofarnesal synthesis yields from different starting materials
The synthesis of γ-Bicyclohomofarnesal, a key intermediate in the fragrance industry for the production of ambergris substitutes like Ambrox®, has been approached from various precursors. This guide provides a head-to-head comparison of synthetic yields from different starting materials, supported by available experimental data. The primary focus is on well-documented synthetic routes that allow for a quantitative comparison.
Data Presentation: A Head-to-Head Look at Synthesis Yields
The following table summarizes the quantitative data for the synthesis of γ-Bicyclohomofarnesal from different starting materials. Currently, the most comprehensively documented method with a clear overall yield is the synthesis starting from R-(+)-sclareolide.
| Starting Material | Key Reagents & Steps | Overall Yield (%) | Reference |
| R-(+)-Sclareolide | 1. Weinreb amide formation 2. Dehydration 3. Reduction with LiAlH₄ | 47% | [1] |
| Nerolidol | Data not available in the reviewed literature. | - | - |
| Farnesol | Data not available in the reviewed literature. | - | - |
Note: While nerolidol and farnesol are logical precursors for the synthesis of sesquiterpenoid-derived molecules and are utilized in the synthesis of related compounds like Ambrox, specific and well-documented synthetic pathways with reported yields for the direct synthesis of γ-Bicyclohomofarnesal could not be identified in the reviewed scientific literature. The synthesis from R-(+)-sclareolide remains the benchmark for yield comparison.
Experimental Protocols
A detailed experimental protocol for the most prominently reported synthesis of γ-Bicyclohomofarnesal from R-(+)-sclareolide is summarized below, based on the available literature.
Synthesis of γ-Bicyclohomofarnesal from R-(+)-Sclareolide
This synthesis proceeds in a three-step sequence with a notable overall yield of 47%.[1]
Step 1: Preparation of the Weinreb Amide
-
R-(+)-sclareolide is treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable Grignard reagent (e.g., isopropylmagnesium chloride) in an appropriate solvent like tetrahydrofuran (THF). This reaction opens the lactone ring to form the corresponding Weinreb amide.
Step 2: Dehydration
-
The tertiary alcohol in the Weinreb amide intermediate is dehydrated using a dehydrating agent such as thionyl chloride in pyridine or phosphorus oxychloride in pyridine. This step generates a mixture of endo and exo unsaturated isomers.
Step 3: Reduction
-
The resulting mixture of unsaturated Weinreb amides is then reduced to the target aldehyde, γ-Bicyclohomofarnesal. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) at low temperatures in a solvent like diethyl ether or THF. Chromatographic separation is then employed to isolate the desired γ-Bicyclohomofarnesal from its endo-isomer.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and logical relationships discussed in this guide.
Caption: Synthetic pathway of γ-Bicyclohomofarnesal from R-(+)-Sclareolide.
Caption: Logical relationship of available data for different synthetic routes.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
